L-Leucine-13C6,15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-HUEJSTCGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH]([13CH3])[13CH2][13C@@H]([13C](=O)O)[15NH2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to L-Leucine-13C6,15N for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucine-13C6,15N is a stable isotope-labeled form of the essential branched-chain amino acid L-Leucine. In this molecule, all six carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with the heavy isotope Nitrogen-15 (¹⁵N). This labeling results in a molecule that is chemically identical to its unlabeled counterpart but has a greater mass. This key characteristic makes this compound an invaluable tool in a variety of research applications, particularly in the fields of proteomics, metabolomics, and drug development. Its use as a tracer allows for the precise tracking and quantification of leucine's metabolic fate and its role in complex biological processes.
Core Properties and Specifications
This compound is a white solid that is utilized in numerous experimental settings. The key quantitative data and specifications for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Formula | ¹³C₆H₁₃¹⁵NO₂ |
| Molecular Weight | 138.12 g/mol |
| CAS Number | 202406-52-8 |
| Isotopic Purity (¹³C) | ≥98% |
| Isotopic Purity (¹⁵N) | ≥98% |
| Mass Shift | M+7 |
Table 2: Mass Spectrometry Data for Quantitative Analysis
| Application | Parent Ion (m/z) | Daughter Ion (m/z) |
| Internal Standard for BCAA Analysis | 139.2 | 92.4 |
Key Applications and Experimental Protocols
The unique properties of this compound make it a versatile tool for a range of sophisticated experimental techniques. Below are detailed protocols for some of its primary applications.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics that uses stable isotope-labeled amino acids to metabolically label proteins in living cells. This allows for the direct comparison of protein abundance between different cell populations.
Experimental Protocol for SILAC using this compound:
-
Cell Culture Preparation:
-
Select two populations of the same cell line.
-
Culture one population in "light" medium containing standard L-Leucine.
-
Culture the second population in "heavy" medium where standard L-Leucine is replaced with this compound.[1] Other essential amino acids should be present in both media.
-
Ensure complete incorporation of the labeled amino acid by growing the cells for at least five to six cell divisions in the respective media.
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations. The other population serves as the control.
-
-
Sample Collection and Preparation:
-
Harvest both cell populations.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Perform protein extraction and digestion, typically using an enzyme like trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution mass spectrometry (LC-MS/MS).
-
Peptides from the "heavy" population will have a predictable mass shift compared to their "light" counterparts, allowing for their distinct identification and quantification.
-
-
Data Analysis:
-
Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.
-
Metabolic Flux Analysis (MFA)
MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. This compound can be used as a tracer to follow the flow of carbon and nitrogen through metabolic pathways.
Experimental Protocol for ¹³C Metabolic Flux Analysis:
-
Cell Culture and Labeling:
-
Culture cells in a defined medium where a primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled version.
-
Introduce this compound into the medium to trace amino acid metabolism specifically.
-
Allow the cells to reach a metabolic and isotopic steady state.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity and extract intracellular metabolites from the cells.
-
-
Analytical Measurement:
-
Analyze the isotopic labeling patterns of key metabolites (including amino acids derived from protein hydrolysis) using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Computational Modeling and Flux Calculation:
-
Use specialized software to fit the measured labeling data to a metabolic network model.
-
The software then calculates the intracellular metabolic fluxes that best explain the observed isotope distributions.
-
Cellular Uptake Assays
Understanding how cells take up essential nutrients like leucine is crucial, especially in the context of drug development where transporters can be targeted. This compound provides a non-radioactive method to study the kinetics of leucine transport.
Experimental Protocol for a Cell-Based L-Leucine Uptake Assay:
-
Cell Seeding:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
-
Uptake Buffer Incubation:
-
Wash the cells with a pre-warmed uptake buffer (e.g., Hank's Balanced Salt Solution).
-
Incubate the cells in the uptake buffer for a short period to equilibrate.
-
-
Initiation of Uptake:
-
Add the uptake buffer containing a known concentration of this compound to the cells.
-
For kinetic studies, use a range of concentrations. To test for inhibition, co-incubate with the test compound.
-
-
Termination of Uptake:
-
After a defined incubation time (e.g., 1-15 minutes), rapidly wash the cells with ice-cold uptake buffer to stop the transport process and remove any extracellular labeled leucine.
-
-
Cell Lysis and Analysis:
-
Lyse the cells to release the intracellular contents.
-
Quantify the intracellular concentration of this compound using LC-MS/MS, often with an internal standard for normalization.
-
-
Data Analysis:
-
Normalize the amount of uptaken this compound to the total protein content in each well.
-
Calculate uptake rates and kinetic parameters (e.g., Km and Vmax) from the concentration-dependent uptake data.
-
Signaling Pathways and Logical Relationships
L-Leucine is a key signaling molecule, particularly in the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
L-Leucine and the mTORC1 Signaling Pathway
L-Leucine activates the mTORC1 complex, leading to the phosphorylation of its downstream targets, S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1). This, in turn, promotes protein synthesis. The following diagram illustrates this signaling cascade.
Caption: L-Leucine activation of the mTORC1 signaling pathway.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for studies involving this compound, from initial cell culture to final data analysis.
Caption: General experimental workflow using this compound.
Conclusion
This compound is a powerful and versatile tool for modern biological and biomedical research. Its ability to act as a tracer in living systems without perturbing cellular processes allows for precise and dynamic measurements of protein synthesis, metabolic fluxes, and nutrient uptake. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively incorporate this stable isotope-labeled amino acid into their experimental designs, ultimately leading to a deeper understanding of complex biological systems.
References
An In-depth Technical Guide to L-Leucine-¹³C₆,¹⁵N: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of L-Leucine-¹³C₆,¹⁵N, a stable isotope-labeled amino acid crucial for quantitative proteomics and metabolic research. This document details its core characteristics, provides in-depth experimental protocols for its application, and visualizes its role in key biological pathways.
Core Chemical and Physical Properties
L-Leucine-¹³C₆,¹⁵N is a non-radioactive, heavy-labeled variant of the essential amino acid L-Leucine. The uniform labeling with six Carbon-13 (¹³C) isotopes and one Nitrogen-15 (¹⁵N) isotope results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification.
Quantitative Data Summary
The following tables summarize the key quantitative data for L-Leucine-¹³C₆,¹⁵N, compiled from various suppliers.
Table 1: General Chemical Properties
| Property | Value |
| Chemical Formula | ¹³C₆H₁₃¹⁵NO₂[1] |
| Molecular Weight | 138.12 g/mol [1][2] |
| CAS Number | 202406-52-8 |
| Appearance | White to off-white solid |
| Melting Point | >300 °C |
Table 2: Isotopic and Chemical Purity Specifications
| Specification | Value |
| Isotopic Purity (¹³C) | ≥98 atom % |
| Isotopic Purity (¹⁵N) | ≥98 atom % |
| Chemical Purity | ≥95% (CP) |
| Chiral Purity | ≥99% |
Table 3: Physicochemical Properties
| Property | Value |
| Optical Activity | [α]25/D +14.5°, c = 2 in 5 M HCl |
| Solubility | Soluble in water (6.25 mg/mL with sonication) |
| Mass Shift | M+7 |
Experimental Protocols
L-Leucine-¹³C₆,¹⁵N is a cornerstone reagent in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and metabolic flux analysis. Below are detailed methodologies for its application in these key experimental workflows.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" or "light" amino acids into proteins.
Objective: To quantitatively compare protein abundance between different cell populations.
Methodology:
-
Cell Culture Medium Preparation:
-
Prepare two batches of cell culture medium (e.g., DMEM or RPMI-1640) that lacks endogenous L-Leucine.
-
Supplement one batch with "light" L-Leucine (unlabeled).
-
Supplement the second batch with "heavy" L-Leucine-¹³C₆,¹⁵N.
-
Ensure both media are otherwise identical, including supplementation with dialyzed fetal bovine serum to minimize the introduction of unlabeled amino acids.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of the desired cell line.
-
Grow one population in the "light" medium and the other in the "heavy" medium for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid into the proteome.
-
-
Experimental Treatment:
-
Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one of the cell populations. The other population serves as the control.
-
-
Sample Harvesting and Lysis:
-
Harvest both cell populations and lyse them using a suitable lysis buffer.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" cell lysates.
-
-
Protein Digestion:
-
Digest the mixed protein sample into peptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
Peptides containing the "heavy" L-Leucine-¹³C₆,¹⁵N will exhibit a mass shift of 7 Da compared to their "light" counterparts.
-
The relative peak intensities of the "light" and "heavy" peptide pairs are used to determine the relative abundance of the corresponding protein in the two cell populations.
-
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is used to quantify the rates of metabolic reactions within a biological system.
Objective: To trace the metabolic fate of L-Leucine and quantify the flux through associated metabolic pathways.
Methodology:
-
Cell Culture and Isotope Labeling:
-
Culture cells in a defined medium where the primary carbon or nitrogen source is replaced with a ¹³C- or ¹⁵N-labeled substrate (e.g., ¹³C-glucose).
-
Introduce L-Leucine-¹³C₆,¹⁵N into the culture medium.
-
-
Sample Collection and Metabolite Extraction:
-
Harvest cells at different time points to track the incorporation of the stable isotopes into various metabolites.
-
Quench metabolic activity rapidly and extract intracellular metabolites.
-
-
Sample Preparation for Mass Spectrometry:
-
Protein Hydrolysis: For analysis of protein-bound amino acids, hydrolyze the protein fraction using 6 M HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the amino acids to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized samples by GC-MS or LC-MS/MS.
-
For targeted quantification, use Multiple Reaction Monitoring (MRM) mode. The parent-to-daughter transition for L-Leucine-¹³C₆,¹⁵N is typically m/z 139.2 to 92.4.
-
-
Data Analysis and Flux Calculation:
-
Determine the mass isotopomer distributions of the targeted metabolites.
-
Use computational models and software to calculate the intracellular metabolic fluxes based on the isotopic labeling patterns.
-
Signaling Pathway Visualization
L-Leucine plays a critical role as a signaling molecule, most notably in the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
Caption: L-Leucine activation of the mTORC1 signaling pathway.
Experimental Workflow for SILAC
The following diagram illustrates the general workflow for a SILAC experiment.
Caption: General experimental workflow for SILAC-based quantitative proteomics.
References
An In-depth Technical Guide to L-Leucine-13C6,15N (CAS: 202406-52-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Leucine-13C6,15N, a stable isotope-labeled amino acid critical for advanced research in proteomics, metabolomics, and drug development. This document details its chemical and physical properties, outlines its primary applications, and provides insights into relevant experimental protocols and biological pathways.
Core Compound Specifications
This compound is a form of L-Leucine where all six carbon atoms are replaced with the stable isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with the stable isotope Nitrogen-15 (¹⁵N).[1][2] This labeling results in a mass shift of +7 Da compared to its unlabeled counterpart, enabling its use as a tracer and an internal standard in various analytical techniques.
| Property | Value |
| CAS Number | 202406-52-8 |
| Synonyms | (S)-2-Amino-4-methylpentanoic acid-¹³C₆,¹⁵N, ¹³C and ¹⁵N Labeled L-leucine, SILAC Amino Acid |
| Molecular Formula | (¹³CH₃)₂¹³CH¹³CH₂¹³CH(¹⁵NH₂)¹³CO₂H |
| Molecular Weight | 138.12 g/mol |
| Chemical Purity | ≥95% (CP) |
| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N |
| Form | Solid |
| Melting Point | >300 °C |
| Optical Activity | [α]25/D +14.5°, c = 2 in 5 M HCl |
| Solubility | Soluble in water (6.25 mg/mL with ultrasonic assistance) |
| Storage | Store at room temperature, protected from light and moisture. |
Key Applications in Research and Development
The unique properties of this compound make it an invaluable tool in several research areas:
-
Quantitative Proteomics (SILAC): As a "heavy" amino acid in Stable Isotope Labeling by Amino acids in Cell culture (SILAC), it allows for the accurate quantification of protein expression levels between different cell populations. The distinct mass shift enables the differentiation and relative quantification of proteins from various experimental conditions using mass spectrometry.
-
Metabolomics and Metabolic Flux Analysis: It serves as a tracer to study amino acid metabolism and protein synthesis pathways. By tracking the incorporation of the labeled leucine into proteins and other metabolites, researchers can elucidate metabolic fluxes and pathway dynamics.
-
Biomolecular NMR: The presence of ¹³C and ¹⁵N isotopes makes it suitable for advanced nuclear magnetic resonance (NMR) studies to determine protein structure and dynamics.
-
Internal Standard: It is used as an internal standard for the precise quantification of unlabeled L-leucine in various biological samples using techniques like GC-MS or LC-MS.
L-Leucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in activating the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.
Experimental Methodologies and Workflows
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
The SILAC method is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "light," "medium," or "heavy" amino acids into proteins. This compound is used as the "heavy" amino acid.
General SILAC Protocol:
-
Cell Culture: Two populations of cells are cultured in specialized SILAC media that lack a specific amino acid (e.g., leucine). One population is grown in media supplemented with "light" (unlabeled) L-leucine, while the other is grown in media with "heavy" this compound.
-
Metabolic Labeling: The cells are cultured for a sufficient number of cell divisions to ensure near-complete incorporation of the respective labeled amino acid into their proteomes.
-
Experimental Treatment: The cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Cell Lysis and Protein Extraction: After treatment, the cell populations are harvested, and their proteomes are extracted.
-
Protein Digestion: The extracted proteins from the different populations are mixed in a 1:1 ratio and digested into peptides, typically using an enzyme like trypsin.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by high-resolution mass spectrometry (e.g., LC-MS/MS). Peptides containing the "heavy" leucine will exhibit a characteristic mass shift compared to their "light" counterparts.
-
Data Analysis: The relative peak intensities of the "light" and "heavy" peptide pairs are used to determine the relative abundance of the corresponding proteins in the two cell populations.
The mTOR Signaling Pathway
L-Leucine is a key activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a critical regulator of cellular processes. The pathway is intricate, involving multiple protein complexes and downstream effectors.
Synthesis and Quality Control
Isotopically labeled amino acids like this compound can be produced through microbial synthesis. This involves culturing microorganisms, such as Corynebacterium glutamicum, in a medium containing ¹⁵N-labeled ammonium sulfate and ¹³C-labeled glucose as precursors. The bacteria then biosynthetically produce the fully labeled amino acid.
Quality control is paramount to ensure the utility of the labeled compound. Key parameters that are rigorously tested include:
-
Chemical Purity: Assessed by techniques like High-Performance Liquid Chromatography (HPLC).
-
Isotopic Enrichment: Determined by mass spectrometry to confirm the percentage of ¹³C and ¹⁵N incorporation.
-
Enantiomeric Purity: To ensure the presence of the biologically active L-enantiomer.
Concluding Remarks
This compound is a highly versatile and powerful tool for modern biological and biomedical research. Its applications in quantitative proteomics, metabolic studies, and structural biology provide researchers with the ability to gain deeper insights into complex biological systems. The high purity and isotopic enrichment of commercially available this compound ensure reliable and reproducible results in these demanding applications.
References
Molecular Composition and Isotopic Labeling
An In-depth Guide to the Molecular Weight of L-Leucine-¹³C₆,¹⁵N
This document provides a detailed calculation and breakdown of the molecular weight for the isotopically labeled amino acid, L-Leucine-¹³C₆,¹⁵N. This information is critical for researchers and professionals in drug development and metabolic studies who utilize stable isotope-labeled compounds for tracing and quantification in biological systems.
Standard L-Leucine has a molecular formula of C₆H₁₃NO₂.[1][2][3] The isotopically labeled variant, L-Leucine-¹³C₆,¹⁵N, is specifically synthesized to contain heavy isotopes of carbon and nitrogen. In this molecule:
-
All six carbon atoms are the Carbon-13 (¹³C) isotope.
-
The single nitrogen atom is the Nitrogen-15 (¹⁵N) isotope.
-
Hydrogen and oxygen atoms are presumed to be of their natural isotopic abundance.
Therefore, the molecular formula for this labeled compound is (¹³C)₆H₁₃(¹⁵N)O₂.
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic masses of all constituent atoms in the molecule. The calculation requires the precise atomic mass of each specific isotope.
Table 1: Atomic Masses of Constituent Isotopes
| Element | Isotope | Atomic Mass (amu) |
| Carbon | ¹³C | 13.003355[4][5] |
| Hydrogen | ¹H | 1.008 |
| Nitrogen | ¹⁵N | 15.000109 |
| Oxygen | ¹⁶O | 15.999 |
Table 2: Molecular Weight Calculation for L-Leucine-¹³C₆,¹⁵N
| Element | Isotope | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |
| Carbon | ¹³C | 6 | 13.003355 | 78.02013 |
| Hydrogen | ¹H | 13 | 1.008 | 13.104 |
| Nitrogen | ¹⁵N | 1 | 15.000109 | 15.000109 |
| Oxygen | ¹⁶O | 2 | 15.999 | 31.998 |
| Total | 22 | 138.122239 |
The calculated molecular weight of L-Leucine-¹³C₆,¹⁵N is 138.12 g/mol .
Experimental Protocols
The determination of the molecular weight of isotopically labeled compounds is typically confirmed using high-resolution mass spectrometry (HRMS).
Protocol: Mass Spectrometry Analysis
-
Sample Preparation: A dilute solution of L-Leucine-¹³C₆,¹⁵N is prepared in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed to generate the protonated molecular ion, [M+H]⁺.
-
Mass Analysis: The instrument is calibrated using a known standard. The sample is then introduced, and the mass-to-charge ratio (m/z) of the ions is measured with high precision.
-
Data Interpretation: The expected m/z for the [M+H]⁺ ion of L-Leucine-¹³C₆,¹⁵N would be approximately 139.1295 (138.1222 + 1.0073 for the added proton). The observed mass is compared to the theoretical mass to confirm the identity and isotopic purity of the compound.
Visualization of Elemental Composition
The following diagram illustrates the elemental makeup of the L-Leucine-¹³C₆,¹⁵N molecule.
Caption: Elemental composition of L-Leucine-¹³C₆,¹⁵N.
References
A Technical Guide to the Isotopic Purity of L-Leucine-¹³C₆,¹⁵N for Researchers and Drug Development Professionals
Introduction
L-Leucine-¹³C₆,¹⁵N is a stable isotope-labeled amino acid that serves as a critical tool in a wide array of research and development applications, from metabolic studies and protein quantification to drug discovery. Its utility is fundamentally dependent on its isotopic and chemical purity. This technical guide provides an in-depth overview of the key quality attributes of L-Leucine-¹³C₆,¹⁵N, the methodologies used to verify its purity, and its applications in complex biological systems.
Quantitative Data on L-Leucine-¹³C₆,¹⁵N Purity
The quality of L-Leucine-¹³C₆,¹⁵N is defined by several key quantitative parameters. The following tables summarize the typical specifications for isotopic enrichment and chemical purity available from commercial suppliers. These values are essential for researchers to ensure the accuracy and reproducibility of their experiments.
Table 1: Isotopic Purity and Chemical Assay of L-Leucine-¹³C₆,¹⁵N
| Parameter | Specification Range | Supplier Examples |
| ¹³C Isotopic Enrichment | 98 - 99 atom % | Sigma-Aldrich, Cambridge Isotope Laboratories[1][2] |
| ¹⁵N Isotopic Enrichment | 98 - 99 atom % | Sigma-Aldrich, Cambridge Isotope Laboratories[1][2] |
| Chemical Purity (CP) | ≥ 95 - 98% | Sigma-Aldrich, Cambridge Isotope Laboratories[1] |
Table 2: Physicochemical Properties of L-Leucine-¹³C₆,¹⁵N
| Property | Value | Source |
| Molecular Weight | 138.12 g/mol | Sigma-Aldrich, Cambridge Isotope Laboratories |
| Mass Shift | M+7 | Sigma-Aldrich |
| Optical Activity | [α]25/D +14.5°, c = 2 in 5 M HCl | Sigma-Aldrich |
| Melting Point | >300 °C | Sigma-Aldrich |
Experimental Protocols for Purity Assessment
The determination of isotopic and chemical purity of L-Leucine-¹³C₆,¹⁵N relies on sophisticated analytical techniques. The two primary methods employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) for Isotopic Enrichment
Mass spectrometry is the cornerstone for quantifying the incorporation of stable isotopes. Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently used method.
Protocol: GC-MS Analysis of L-Leucine-¹³C₆,¹⁵N
-
Derivatization: To make the amino acid volatile for GC analysis, it must first be derivatized. A common method is the creation of N-acetyl methyl esters. This involves a two-step reaction, first with an acetylating agent and then with a methylating agent.
-
Gas Chromatography (GC) Separation: The derivatized sample is injected into a GC system equipped with a suitable capillary column (e.g., Agilent DB-35). The GC oven temperature is programmed to ramp up, allowing for the separation of the derivatized leucine from any potential impurities.
-
Combustion and Ionization: As the derivatized leucine elutes from the GC column, it passes through a combustion interface where it is converted to CO₂ and N₂ gases. These gases are then introduced into the ion source of an Isotope Ratio Mass Spectrometer (IRMS).
-
Mass Analysis: The IRMS separates the ions based on their mass-to-charge ratio, allowing for the precise measurement of the ratios of ¹³CO₂ to ¹²CO₂ and ¹⁵N₂ to ¹⁴N₂. From these ratios, the atom percent enrichment of ¹³C and ¹⁵N in the original L-Leucine sample is calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity
NMR spectroscopy is a powerful non-destructive technique used to confirm the chemical structure and assess the purity of the labeled leucine. It can also provide information about the specific positions of the isotopic labels.
Protocol: ¹H and ¹³C NMR Analysis of L-Leucine-¹³C₆,¹⁵N
-
Sample Preparation: A small amount of the L-Leucine-¹³C₆,¹⁵N sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) with a pH adjustment.
-
Data Acquisition: The sample is placed in an NMR spectrometer, and one-dimensional ¹H and ¹³C NMR spectra are acquired. For ¹³C analysis of a fully labeled compound, a proton-decoupled ¹³C experiment is typically performed.
-
Spectral Analysis:
-
The ¹H NMR spectrum is analyzed to ensure that the signals corresponding to the leucine protons are present and that their chemical shifts and coupling patterns are consistent with the known structure. The absence of significant impurity signals is also verified.
-
The ¹³C NMR spectrum will show signals for all six carbon atoms. The high enrichment of ¹³C allows for the observation of ¹³C-¹³C coupling, which can be used to confirm the contiguous labeling of the carbon backbone. The chemical shifts of the carbon signals provide further confirmation of the molecular structure.
-
Applications in Research and Drug Development
The high isotopic purity of L-Leucine-¹³C₆,¹⁵N is crucial for its application as a tracer in various research areas.
-
Metabolic Flux Analysis: In metabolic studies, this labeled leucine is used to trace the pathways of amino acid metabolism and protein synthesis and degradation.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In proteomics, SILAC utilizes amino acids like L-Leucine-¹³C₆,¹⁵N to create a "heavy" labeled proteome for quantitative comparison with a "light" unlabeled proteome. This allows for the accurate quantification of changes in protein abundance in response to various stimuli or disease states.
-
Drug Development: In drug development, stable isotope-labeled compounds are used as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS, ensuring the accuracy of pharmacokinetic and pharmacodynamic studies.
The mTOR signaling pathway, a central regulator of cell growth and metabolism, is a key area where L-Leucine plays a significant role as a signaling molecule. The use of L-Leucine-¹³C₆,¹⁵N allows for the detailed investigation of this pathway's dynamics.
Visualizations
To aid in the understanding of the analytical workflow and a key biological pathway involving leucine, the following diagrams are provided.
Caption: Experimental workflow for determining the isotopic and chemical purity of L-Leucine-¹³C₆,¹⁵N.
Caption: Simplified diagram of the mTORC1 signaling pathway activated by L-Leucine.
References
L-Leucine-¹³C₆,¹⁵N: A Technical Guide for Protein Synthesis Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of L-Leucine-¹³C₆,¹⁵N as a stable isotope tracer for quantifying protein synthesis rates. This powerful tool offers unparalleled insights into the dynamic processes of protein metabolism, making it invaluable for research in areas such as muscle physiology, metabolic diseases, and the development of therapeutic interventions.
Introduction to Stable Isotope Tracing with L-Leucine-¹³C₆,¹⁵N
Stable isotope tracers are non-radioactive, labeled compounds that can be safely administered to biological systems to trace the metabolic fate of specific molecules.[1] L-Leucine, an essential branched-chain amino acid (BCAA), plays a crucial role as a substrate for protein synthesis and as a signaling molecule, most notably in the activation of the mTOR pathway which is a central regulator of cell growth and protein synthesis.[2][3][4]
The L-Leucine-¹³C₆,¹⁵N tracer is uniformly labeled with six Carbon-13 atoms and one Nitrogen-15 atom. This heavy labeling provides a significant mass shift (M+7), allowing for sensitive and accurate detection by mass spectrometry.[5] By introducing this tracer into a biological system, researchers can measure its rate of incorporation into newly synthesized proteins, thereby providing a direct measure of the fractional synthesis rate (FSR) of those proteins.
Key Signaling Pathway: mTORC1
Leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1), a critical signaling hub that controls protein synthesis. Understanding this pathway is essential for interpreting data from protein synthesis studies using L-Leucine tracers.
Experimental Design and Protocols
The successful implementation of stable isotope tracer studies requires meticulous planning and execution. The two most common approaches for measuring muscle protein synthesis in vivo are the primed-continuous infusion and the flooding dose methods.
General Experimental Workflow
The following diagram outlines a typical workflow for a human in vivo study to measure muscle protein synthesis.
Detailed Experimental Protocol: Primed-Continuous Infusion
This method is designed to achieve a steady-state isotopic enrichment in the plasma precursor pool, allowing for reliable calculation of protein synthesis rates over several hours.
Materials:
-
Sterile L-Leucine-¹³C₆,¹⁵N (isotopic purity >98%)
-
Sterile 0.9% saline solution
-
Infusion pump
-
Intravenous catheters
-
Blood collection tubes (e.g., EDTA-coated)
-
Muscle biopsy needles
-
Liquid nitrogen for snap-freezing samples
-
Centrifuge for blood processing
-
-80°C freezer for sample storage
Procedure:
-
Subject Preparation: Subjects typically fast overnight to reach a metabolic baseline.
-
Catheterization: Two intravenous catheters are inserted into contralateral arm veins: one for the tracer infusion and the other for blood sampling.
-
Baseline Sampling: A baseline blood sample and a muscle biopsy (e.g., from the vastus lateralis) are collected before the infusion begins.
-
Tracer Preparation: Prepare the L-Leucine-¹³C₆,¹⁵N tracer solution in sterile saline under aseptic conditions.
-
Priming Dose: Administer a bolus injection (prime) of the tracer to rapidly raise the isotopic enrichment in the body's free amino acid pool.
-
Continuous Infusion: Immediately following the prime, begin a constant intravenous infusion of the tracer at a lower rate.
-
Blood Sampling: Collect blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor and confirm steady-state plasma tracer enrichment.
-
Final Biopsy: At the end of the infusion period (typically 3-6 hours), a second muscle biopsy is taken from a separate incision site on the same leg.
-
Sample Processing:
-
Blood: Centrifuge blood samples to separate plasma, which is then stored at -80°C.
-
Muscle: Immediately snap-freeze muscle tissue in liquid nitrogen and store at -80°C until analysis.
-
Detailed Experimental Protocol: Flooding Dose
This technique involves administering a large bolus of the labeled amino acid to rapidly "flood" the precursor pools, minimizing the impact of fluctuations in intracellular tracer enrichment.
Materials:
-
Same as for the primed-continuous infusion method.
Procedure:
-
Subject Preparation: Subjects are typically studied in a postabsorptive state.
-
Catheterization: An intravenous catheter is placed for tracer injection.
-
Baseline Sampling: A baseline muscle biopsy is often taken prior to the tracer administration.
-
Tracer Administration: A large bolus of L-Leucine-¹³C₆,¹⁵N is injected intravenously over a short period (e.g., < 30 seconds).
-
Timed Biopsy: A second muscle biopsy is collected after a specific time interval (e.g., 30-90 minutes) post-injection. The short duration of this method allows for the measurement of acute changes in protein synthesis.
-
Blood Sampling: Blood samples are typically taken at the time of each biopsy to determine the precursor enrichment.
-
Sample Processing: Process and store samples as described for the primed-continuous infusion method.
Sample Analysis and Data Calculation
4.1. Analytical Technique: Mass Spectrometry
The measurement of isotopic enrichment in both plasma and muscle tissue is performed using mass spectrometry (MS), most commonly Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation for MS Analysis:
-
Plasma: Plasma proteins are precipitated (e.g., with perchloric acid), and the supernatant containing free amino acids is collected.
-
Muscle Tissue: Frozen muscle tissue is powdered, and proteins are hydrolyzed to release constituent amino acids. The free intracellular amino acid pool can also be separated from the protein-bound fraction.
-
Derivatization: Amino acids are often chemically derivatized to improve their volatility and chromatographic properties for GC-MS analysis.
-
MS Analysis: The prepared samples are injected into the MS system to determine the ratio of labeled (L-Leucine-¹³C₆,¹⁵N) to unlabeled L-Leucine.
4.2. Calculation of Fractional Synthesis Rate (FSR)
The FSR of muscle protein is calculated using the following general formula:
FSR (%/hour) = (E_p / E_precursor) * (1 / t) * 100
Where:
-
E_p is the change in isotopic enrichment in the product (i.e., protein-bound leucine) between the two biopsies.
-
E_precursor is the average isotopic enrichment of the precursor pool (e.g., plasma free leucine or intracellular free leucine) over the incorporation period.
-
t is the time in hours between the biopsies.
Quantitative Data from Literature
The following tables summarize representative quantitative data from studies utilizing stable isotope tracers to measure muscle protein synthesis.
Table 1: Representative Muscle Protein Fractional Synthesis Rates (FSR)
| Condition | Tracer | FSR (%/day) | Subject Population | Citation |
| Postabsorptive | L-[α-¹⁵N]lysine | 1.46 (Myofibrillar) | Healthy Males | |
| Postabsorptive | L-[α-¹⁵N]lysine | 3.8 (Sarcoplasmic) | Healthy Males | |
| Basal | d₉-leucine | ~0.04 (%/hour) | Healthy Subjects | |
| Amino Acid Infusion | d₉-leucine | ~0.08 (%/hour) | Healthy Subjects |
Table 2: Isotopic Enrichment and Tracer Kinetics
| Parameter | Tracer | Value | Condition | Citation |
| Plasma Lysine Flux | L-[α-¹⁵N]lysine | 7.3 mmol/h | Continuous Infusion | |
| Whole Body Protein Turnover | L-[α-¹⁵N]lysine | 3.5 g/day/kg | Continuous Infusion | |
| Blood-to-Muscle Fluid Enrichment Ratio (Basal) | d₉-leucine | 1.5 | Basal State | |
| Blood-to-Muscle Fluid Enrichment Ratio (AA Infusion) | d₉-leucine | 1.1 | Amino Acid Infusion |
Conclusion
L-Leucine-¹³C₆,¹⁵N is a robust and reliable tracer for the in-depth investigation of protein synthesis in various physiological and pathological states. Its use, coupled with appropriate experimental design and sensitive mass spectrometric analysis, provides researchers and drug development professionals with a powerful tool to understand the mechanisms of muscle mass regulation and to evaluate the efficacy of novel therapeutic strategies. Careful consideration of the experimental protocol and the choice of precursor pool for FSR calculations are critical for obtaining accurate and meaningful results.
References
- 1. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]
- 2. mTOR Signaling Pathway and Protein Synthesis: From Training to Aging and Muscle Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. L-Leucine-13C6,15N 98 atom % 13C, 98 atom % 15N, 95% (CP) | 202406-52-8 [sigmaaldrich.com]
The Pivotal Role of L-Leucine-¹³C₆,¹⁵N in Advancing Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of metabolic research, stable isotope-labeled compounds are indispensable tools for tracing the flux of metabolites through complex biochemical pathways and accurately quantifying dynamic physiological processes. Among these, L-Leucine-¹³C₆,¹⁵N, a non-radioactive, isotopically enriched form of the essential branched-chain amino acid leucine, has emerged as a cornerstone for investigating protein metabolism, cellular signaling, and metabolic flux. This technical guide provides a comprehensive overview of the core applications of L-Leucine-¹³C₆,¹⁵N, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows to empower researchers in their quest to unravel the complexities of metabolic regulation in health and disease.
Core Applications of L-Leucine-¹³C₆,¹⁵N
L-Leucine-¹³C₆,¹⁵N serves as a powerful tracer in a multitude of metabolic studies due to leucine's essential role in protein synthesis and its function as a key signaling molecule. Its dual labeling with both heavy carbon (¹³C) and heavy nitrogen (¹⁵N) provides a distinct mass shift, facilitating precise detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
The primary applications include:
-
Measurement of Protein Synthesis Rates: By introducing L-Leucine-¹³C₆,¹⁵N into a biological system, researchers can accurately measure the rate of its incorporation into newly synthesized proteins. This is crucial for understanding the dynamics of protein turnover in various tissues, particularly muscle, under different physiological and pathological conditions.[2][3]
-
Metabolic Flux Analysis (MFA): As a key metabolite, leucine participates in numerous metabolic pathways. Tracing the fate of the ¹³C-labeled carbon skeleton and the ¹⁵N-labeled amino group of L-Leucine-¹³C₆,¹⁵N allows for the detailed mapping and quantification of metabolic fluxes, providing insights into cellular bioenergetics and substrate utilization.[4]
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In quantitative proteomics, L-Leucine-¹³C₆,¹⁵N is used as a "heavy" amino acid in SILAC experiments. This enables the precise relative quantification of thousands of proteins between different cell populations, offering a global view of cellular responses to various stimuli or perturbations.
-
Investigation of mTOR Signaling: Leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. L-Leucine-¹³C₆,¹⁵N can be used to probe the kinetics of this activation and its downstream effects on protein synthesis and other cellular processes.
Quantitative Data Summary
The use of L-Leucine-¹³C₆,¹⁵N and other leucine tracers has generated a wealth of quantitative data on protein synthesis rates in human muscle. The following tables summarize key findings from studies utilizing these methodologies, providing a comparative overview of fractional synthesis rates (FSR) under various conditions.
| Condition | Tracer | Muscle | Fractional Synthesis Rate (FSR) (%/h) | Reference |
| Basal (Fasted) | [5,5,5-²H₃]leucine | Quadriceps (Older Adults) | 0.063 ± 0.005 | |
| Fed | [5,5,5-²H₃]leucine | Quadriceps (Older Adults) | 0.080 ± 0.007 | |
| Basal (Fasted) | [ring-¹³C₆]phenylalanine | Quadriceps (Older Adults) | 0.051 ± 0.004 | |
| Fed | [ring-¹³C₆]phenylalanine | Quadriceps (Older Adults) | 0.066 ± 0.005 | |
| Resting | [²H₅]-phenylalanine | Vastus Lateralis (Aerobically-trained Men) | 0.080 ± 0.007 | |
| Resting | [²H₃]-leucine | Vastus Lateralis (Aerobically-trained Men) | 0.085 ± 0.004 | |
| Post-Exercise | [²H₅]-phenylalanine | Vastus Lateralis (Aerobically-trained Men) | 0.110 ± 0.010 | |
| Post-Exercise | [²H₃]-leucine | Vastus Lateralis (Aerobically-trained Men) | 0.109 ± 0.005 | |
| Resting | [²H₅]-phenylalanine | Soleus (Aerobically-trained Men) | 0.086 ± 0.008 | |
| Resting | [²H₃]-leucine | Soleus (Aerobically-trained Men) | 0.094 ± 0.008 | |
| Post-Exercise | [²H₅]-phenylalanine | Soleus (Aerobically-trained Men) | 0.123 ± 0.008 | |
| Post-Exercise | [²H₃]-leucine | Soleus (Aerobically-trained Men) | 0.122 ± 0.005 |
Table 1: Comparative Fractional Synthesis Rates of Human Muscle Protein. This table presents FSR values obtained using different leucine and phenylalanine tracers under basal, fed, resting, and post-exercise conditions in various human muscles. The data highlights the sensitivity of FSR measurements to the choice of tracer and physiological state.
Experimental Protocols
Measurement of Muscle Protein Synthesis Rate via Continuous Infusion of L-Leucine-¹³C₆,¹⁵N
This protocol outlines the key steps for determining the fractional synthesis rate (FSR) of muscle protein in human subjects using a primed, constant infusion of L-Leucine-¹³C₆,¹⁵N.
a. Subject Preparation:
-
Subjects should fast overnight (typically 10-12 hours) prior to the study.
-
A catheter is inserted into a forearm vein for tracer infusion and another into a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood samples.
b. Tracer Infusion:
-
A priming dose of L-Leucine-¹³C₆,¹⁵N is administered to rapidly achieve isotopic steady-state in the plasma.
-
This is immediately followed by a constant intravenous infusion of the tracer for the duration of the experimental period (e.g., several hours).
c. Sample Collection:
-
Arterialized venous blood samples are collected at regular intervals to monitor plasma leucine enrichment and concentration.
-
Muscle biopsy samples are obtained from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the infusion period.
d. Sample Processing:
-
Plasma: Plasma is separated from blood samples by centrifugation and stored at -80°C. Proteins are precipitated (e.g., with sulfosalicylic acid), and the supernatant containing free amino acids is collected.
-
Muscle Tissue: Muscle biopsies are immediately frozen in liquid nitrogen and stored at -80°C. The tissue is later homogenized, and proteins are precipitated. The intracellular free amino acid pool and the protein-bound amino acids are separated.
e. Mass Spectrometric Analysis:
-
The isotopic enrichment of L-Leucine-¹³C₆,¹⁵N in plasma, the muscle intracellular free pool, and the muscle protein hydrolysate is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
f. Calculation of Fractional Synthesis Rate (FSR):
-
FSR is calculated using the following formula:
-
FSR (%/h) = [(E₂ - E₁) / (Eₚ * t)] * 100
-
Where:
-
E₂ is the enrichment of L-Leucine-¹³C₆,¹⁵N in the protein-bound pool at the end of the infusion.
-
E₁ is the enrichment of L-Leucine-¹³C₆,¹⁵N in the protein-bound pool at the beginning of the infusion.
-
Eₚ is the average enrichment of L-Leucine-¹³C₆,¹⁵N in the precursor pool (plasma or intracellular free leucine) over the infusion period.
-
t is the duration of the infusion period in hours.
-
-
SILAC Protocol for Quantitative Proteomics using L-Leucine-¹³C₆,¹⁵N
This protocol describes a typical workflow for a SILAC experiment to compare the proteomes of two cell populations.
a. Cell Culture and Labeling:
-
Two populations of the same cell line are cultured in parallel.
-
One population is grown in "light" medium containing the natural isotopes of arginine and lysine.
-
The second population is grown in "heavy" medium where the natural arginine and lysine are replaced with their stable isotope-labeled counterparts (e.g., L-Arginine-¹³C₆,¹⁵N₄ and L-Lysine-¹³C₆,¹⁵N₂). If the experiment specifically focuses on leucine-rich proteins or pathways, L-Leucine-¹³C₆,¹⁵N can be used as the heavy amino acid.
-
Cells are cultured for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome.
b. Experimental Treatment:
-
Once fully labeled, the two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).
c. Cell Lysis and Protein Mixing:
-
After the treatment period, cells from both populations are harvested and lysed.
-
Protein concentrations are determined for each lysate.
-
Equal amounts of protein from the "light" and "heavy" lysates are mixed together.
d. Protein Digestion and Fractionation:
-
The mixed protein sample is subjected to enzymatic digestion, typically with trypsin, to generate peptides.
-
The resulting peptide mixture can be fractionated to reduce complexity before MS analysis.
e. LC-MS/MS Analysis:
-
The peptide mixture is analyzed by high-resolution LC-MS/MS.
-
The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the stable isotope labeling.
f. Data Analysis:
-
Specialized software is used to identify the peptides and quantify the relative abundance of each protein based on the intensity ratio of the "heavy" and "light" peptide pairs.
Visualizing Metabolic Pathways and Experimental Workflows
Leucine-Mediated mTORC1 Signaling Pathway
Leucine acts as a critical signaling molecule, directly activating the mTORC1 complex, which in turn promotes protein synthesis and cell growth while inhibiting autophagy.
References
- 1. Measurement of Muscle Protein Fractional Synthetic Rate by Capillary Gas Chromatography/Combustion Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. benchchem.com [benchchem.com]
L-Leucine-[13C6,15N]: A Technical Guide to its Application as a Tracer in Amino Acid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for utilizing the stable isotope-labeled amino acid, L-Leucine-[13C6,15N], as a powerful tracer for investigating amino acid metabolism. This guide provides detailed experimental methodologies, a summary of quantitative data, and visualizations of key pathways and workflows to facilitate the design and implementation of robust metabolic studies.
Introduction to Stable Isotope Tracing with L-Leucine-[13C6,15N]
Stable isotope tracers have revolutionized the study of in vivo metabolism, offering a safe and precise method to track the fate of nutrients and their metabolic byproducts.[1] L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role not only as a substrate for protein synthesis but also as a key signaling molecule, most notably in the activation of the mTOR signaling pathway which governs cell growth and proliferation.[2]
The use of L-Leucine labeled with both six 13C atoms and one 15N atom (L-Leucine-[13C6,15N]) provides a distinct advantage in metabolic research. The heavy labeling allows for sensitive and specific detection by mass spectrometry, enabling the differentiation of the tracer from the endogenous, unlabeled leucine pool. This dual-labeling approach can also provide insights into both the carbon skeleton and nitrogen kinetics of leucine metabolism.
Principles of Measuring Amino Acid Metabolism
The fundamental principle behind using L-Leucine-[13C6,15N] as a tracer is the introduction of a known amount of this "heavy" amino acid into a biological system and monitoring its incorporation into proteins and its appearance in various metabolic pools over time. By measuring the isotopic enrichment (the ratio of the labeled tracer to the unlabeled tracee) in different biological compartments, researchers can calculate key parameters of amino acid metabolism, including:
-
Protein Synthesis Rate: The rate at which the labeled leucine is incorporated into newly synthesized proteins.[3]
-
Protein Breakdown Rate: The rate at which unlabeled leucine, released from protein breakdown, dilutes the enrichment of the labeled leucine in the free amino acid pool.[4]
-
Amino Acid Flux: The overall rate of appearance of leucine in the plasma, which reflects the combined rates of protein breakdown and dietary intake.
Experimental Protocols
A common and robust method for studying amino acid metabolism in vivo is the primed-continuous infusion of the stable isotope tracer. This technique aims to achieve a steady-state isotopic enrichment in the plasma and intracellular pools, which simplifies the calculation of metabolic rates.
Primed-Continuous Infusion Protocol
This protocol is a widely used method to achieve and maintain a stable isotopic enrichment of L-Leucine-[13C6,15N] in the body.
Materials:
-
Sterile L-Leucine-[13C6,15N]
-
Sterile 0.9% saline solution
-
Infusion pump
-
Catheters for venous access (one for infusion, one for sampling)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Equipment for tissue biopsy (if required)
Procedure:
-
Subject Preparation: Subjects should typically be in a post-absorptive state (overnight fast) to establish a metabolic baseline.
-
Catheter Placement: Insert two intravenous catheters, one in a forearm vein for the tracer infusion and another in a contralateral hand or forearm vein for blood sampling. The sampling site can be heated (e.g., using a heating pad) to "arterialize" the venous blood, providing a sample that is more representative of arterial blood.
-
Priming Dose: To rapidly achieve isotopic steady-state, administer a priming bolus of L-Leucine-[13C6,15N]. The priming dose is calculated to quickly fill the body's free leucine pool.
-
Continuous Infusion: Immediately following the priming dose, begin a continuous infusion of L-Leucine-[13C6,15N] at a constant rate for the duration of the experiment (typically 2-4 hours).
-
Blood Sampling: Collect blood samples at regular intervals (e.g., every 15-30 minutes) throughout the infusion period to monitor the isotopic enrichment of plasma leucine and its metabolites.
-
Tissue Biopsy (Optional): If the study requires the direct measurement of intracellular amino acid enrichment or protein incorporation, muscle biopsies can be obtained at the beginning and end of the infusion period.
Diagram of the Primed-Continuous Infusion Workflow:
Caption: Workflow for a primed-continuous infusion study.
Sample Preparation for Mass Spectrometry
Accurate measurement of isotopic enrichment requires meticulous sample preparation to isolate the amino acids of interest.
For Plasma Samples:
-
Deproteinization: Precipitate plasma proteins by adding a strong acid, such as perchloric acid (PCA) or sulfosalicylic acid (SSA).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the free amino acids.
-
Purification: Purify the amino acids from the supernatant using cation exchange chromatography.
-
Derivatization: To improve their volatility and chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis, derivatize the amino acids. A common method is the formation of N-tert-butyldimethylsilyl (t-BDMS) derivatives.
For Tissue Samples (e.g., Muscle Biopsies):
-
Homogenization: Homogenize the frozen tissue sample in an acid solution (e.g., PCA) to precipitate proteins and extract free intracellular amino acids.
-
Separation of Intracellular and Protein-Bound Amino Acids:
-
Intracellular Free Amino Acids: The supernatant from the homogenization and centrifugation contains the free intracellular amino acids. Process this fraction similarly to the plasma supernatant (purification and derivatization).
-
Protein-Bound Amino Acids: The protein pellet is washed multiple times to remove any contaminating free amino acids.
-
-
Protein Hydrolysis: Hydrolyze the washed protein pellet in a strong acid (e.g., 6N HCl) at high temperature (e.g., 110°C for 24 hours) to break it down into its constituent amino acids.
-
Purification and Derivatization: Purify and derivatize the amino acids from the hydrolysate as described for plasma samples.
Mass Spectrometry Analysis
Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique for measuring the isotopic enrichment of L-Leucine-[13C6,15N].
-
Instrumentation: A GC-MS system equipped with an appropriate column for separating the derivatized amino acids.
-
Analysis: The derivatized sample is injected into the GC, where the amino acids are separated. The eluting compounds then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios (m/z) are determined. The abundance of the labeled (M+7 for L-Leucine-[13C6,15N]) and unlabeled (M+0) leucine ions is measured to calculate the isotopic enrichment.
Data Presentation: Quantitative Insights
The following table summarizes representative quantitative data from studies utilizing L-leucine tracers to investigate amino acid metabolism in human skeletal muscle under various conditions.
| Parameter | Condition | Value (mean ± SD/SEM) | Tracer Used | Reference |
| Muscle Protein Synthesis (Fractional Synthesis Rate, %/h) | Fasted, Rest | 0.063 ± 0.005 | [2H3]leucine | [5] |
| Fed State | 0.080 ± 0.007 | [2H3]leucine | ||
| Post-exercise | 0.109 ± 0.005 | [2H3]leucine | ||
| Muscle Protein Breakdown (nmol/100ml/min) | Fed State | 87 ± 10 | L-[1-13C, 15N]-leucine | |
| Plasma Leucine Enrichment (Tracer/Tracee Ratio) | Postabsorptive | ~77% of intracellular | L-[1-13C]leucine | |
| Intracellular Leucine Enrichment (Tracer/Tracee Ratio) | Postabsorptive | Higher than plasma | L-[1-13C]leucine |
Visualization of Key Pathways and Relationships
Metabolic Fate of L-Leucine-[13C6,15N]
Upon entering the free amino acid pool, L-Leucine-[13C6,15N] can follow several metabolic pathways. It can be incorporated into new proteins, undergo reversible transamination to its α-ketoacid (α-ketoisocaproate, KIC), or be irreversibly oxidized.
Caption: Metabolic fate of L-Leucine-[13C6,15N].
Leucine-Mediated mTOR Signaling Pathway
Leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of protein synthesis. This activation is a key mechanism by which dietary protein stimulates muscle growth.
Caption: Simplified mTORC1 signaling pathway activated by leucine.
Conclusion
L-Leucine-[13C6,15N] is an invaluable tool for researchers and drug development professionals seeking to understand the intricate dynamics of amino acid metabolism. Its use in conjunction with robust experimental designs, such as the primed-continuous infusion technique, and sensitive analytical methods, like mass spectrometry, allows for the precise quantification of protein synthesis, breakdown, and overall amino acid kinetics. The insights gained from these studies are critical for advancing our knowledge in fields ranging from nutrition and exercise physiology to the development of therapeutic interventions for metabolic diseases and muscle wasting conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct determination of leucine metabolism and protein breakdown in humans using L-[1-13C, 15N]-leucine and the forearm model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Application of L-Leucine-13C6,15N in Proteomics: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of the stable isotope-labeled amino acid L-Leucine-13C6,15N in the field of proteomics. This powerful tool enables precise and accurate quantification of protein dynamics, including synthesis, turnover, and differential expression, providing critical insights for basic research and drug development.
Core Principles of this compound Labeling in Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted metabolic labeling strategy in quantitative proteomics.[1] The principle of SILAC lies in the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins during translation.[1] L-Leucine, an essential amino acid, is a common choice for SILAC experiments. The use of L-Leucine labeled with six 13C atoms and one 15N atom (this compound) results in a mass shift of +7 Da compared to its unlabeled counterpart.[2] This mass difference allows for the direct comparison of protein abundance between different cell populations by mass spectrometry (MS).[3]
The key advantage of metabolic labeling with this compound is that it occurs in living cells, minimizing experimental variability that can be introduced during sample processing.[3] This leads to highly accurate and reproducible quantification of protein expression levels.
Key Applications in Proteomics Research
The versatility of this compound makes it suitable for a range of proteomics applications, from quantifying global protein expression changes to dissecting the dynamics of specific signaling pathways.
Quantitative Proteomics using SILAC
SILAC with this compound is a robust method for relative protein quantification. In a typical experiment, two cell populations are cultured in media that are identical except for the isotopic form of leucine. One population is grown in "light" medium containing unlabeled L-Leucine, while the other is grown in "heavy" medium with this compound. After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acid, the two cell populations can be subjected to different treatments (e.g., drug administration, growth factor stimulation). The cells are then combined, and the proteins are extracted, digested, and analyzed by LC-MS/MS. The relative abundance of a protein between the two conditions is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.
Table 1: Illustrative Quantitative Proteomics Data from a SILAC Experiment
| Protein ID | Gene Name | Protein Name | H/L Ratio | p-value | Regulation |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.05 | 0.85 | Unchanged |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.01 | Upregulated |
| P42224 | CASP3 | Caspase-3 | 0.45 | 0.005 | Downregulated |
| P42336 | mTOR | Serine/threonine-protein kinase mTOR | 1.89 | 0.02 | Upregulated |
| Q9Y243 | RICTOR | Rapamycin-insensitive companion of mTOR | 1.12 | 0.67 | Unchanged |
This table represents hypothetical data to illustrate the output of a SILAC experiment. H/L Ratio refers to the ratio of the abundance of the protein in the "heavy" labeled cells to the "light" labeled cells.
Protein Turnover Analysis
"Dynamic SILAC" or "pulsed SILAC" experiments utilize this compound to measure the rates of protein synthesis and degradation. In a typical pulse-chase experiment, cells are initially grown in a "light" medium and then switched to a "heavy" medium. Over time, newly synthesized proteins will incorporate the "heavy" this compound. By collecting samples at different time points and analyzing the ratio of "heavy" to "light" peptides for each protein, the rate of protein synthesis can be determined. Conversely, by switching cells from a "heavy" to a "light" medium, the rate of protein degradation can be measured.
Table 2: Example Protein Turnover Rate Data
| Protein ID | Gene Name | Protein Half-life (hours) | Synthesis Rate (ksyn) | Degradation Rate (kdeg) |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 48.5 | 0.014 |
| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | 120.2 | 0.006 |
| P08670 | VIM | Vimentin | 75.3 | 0.009 |
| O15534 | CLTC | Clathrin heavy chain 1 | 35.8 | 0.019 |
| P11021 | HSP90AB1 | Heat shock protein HSP 90-beta | 62.1 | 0.011 |
This table provides representative protein turnover data that can be obtained from dynamic SILAC experiments. The half-life, synthesis rate (ksyn), and degradation rate (kdeg) are key parameters for understanding protein dynamics.
Experimental Protocols
A successful proteomics experiment using this compound requires meticulous attention to detail in each step of the workflow.
SILAC Cell Culture and Labeling
-
Cell Line Selection: Choose a cell line that is auxotrophic for leucine or can be adapted to grow in a leucine-deficient medium.
-
Media Preparation: Prepare "light" and "heavy" SILAC media. Both media should be identical in composition, with the exception of L-Leucine. The "light" medium contains unlabeled L-Leucine, while the "heavy" medium is supplemented with this compound at the same concentration. Dialyzed fetal bovine serum (FBS) is typically used to minimize the presence of unlabeled amino acids.
-
Cell Adaptation: Culture the cells in their respective "light" and "heavy" media for at least six cell doublings to ensure complete incorporation of the labeled amino acid.
-
Incorporation Check: Before starting the experiment, it is crucial to verify the labeling efficiency by mass spectrometry. A small sample of the "heavy" labeled cells is harvested, and the proteins are analyzed to confirm that the incorporation of this compound is greater than 98%.
-
Experimental Treatment: Once complete labeling is confirmed, the cells can be subjected to the desired experimental conditions.
Protein Extraction and Digestion
-
Cell Lysis: After treatment, harvest the "light" and "heavy" labeled cells and combine them in a 1:1 ratio based on cell number or protein concentration. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the combined lysate using a standard protein assay (e.g., BCA assay).
-
Protein Digestion:
-
In-solution digestion: Proteins are denatured, reduced, and alkylated, followed by digestion with a protease, typically trypsin, which cleaves C-terminal to lysine and arginine residues.
-
In-gel digestion: Proteins are first separated by SDS-PAGE. The gel is then stained, and the protein bands or the entire lane is excised. The proteins within the gel pieces are then reduced, alkylated, and digested with trypsin.
-
Mass Spectrometry Analysis
-
Liquid Chromatography (LC) Separation: The resulting peptide mixture is separated by reverse-phase liquid chromatography. This step reduces the complexity of the sample and allows for better ionization and detection of peptides.
-
Mass Spectrometry (MS): The separated peptides are introduced into the mass spectrometer. In a typical "bottom-up" proteomics workflow, the instrument operates in a data-dependent acquisition (DDA) mode. The mass spectrometer first acquires a full MS scan to detect the "light" and "heavy" peptide pairs. It then selects the most intense peptide ions for fragmentation, generating MS/MS spectra that are used for peptide identification.
-
Data Analysis: The raw MS data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer). The software identifies the peptides from the MS/MS spectra and quantifies the relative abundance of the "light" and "heavy" peptide pairs from the MS1 scans.
Visualizing Workflows and Pathways
Visual representations of experimental workflows and signaling pathways are essential for clear communication and understanding of complex biological data. The following diagrams were generated using the Graphviz DOT language.
References
Methodological & Application
Application Notes and Protocols for L-Leucine-¹³C₆,¹⁵N SILAC Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction to SILAC and the Role of L-Leucine-¹³C₆,¹⁵N
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics.[1][2][3] This technique enables the accurate relative quantification of thousands of proteins between different cell populations. The core principle of SILAC involves replacing a standard "light" amino acid in the cell culture medium with a "heavy" stable isotope-labeled counterpart.[4] As cells grow and divide, they incorporate this heavy amino acid into their newly synthesized proteins.[2]
This document provides a detailed protocol and application notes for SILAC experiments specifically utilizing L-Leucine-¹³C₆,¹⁵N . Leucine is an essential amino acid, ensuring that its incorporation into the proteome is dependent on the supplemented media. The use of L-Leucine labeled with six ¹³C atoms and one ¹⁵N atom provides a distinct and predictable mass shift in peptides containing this amino acid, facilitating their identification and quantification by mass spectrometry. Leucine also plays a crucial role in cellular signaling, particularly in the activation of the mTOR pathway, which is a central regulator of cell growth and proliferation.
Key Applications
-
Differential Protein Expression Analysis: Compare protein abundance between control and treated cells (e.g., drug treatment, growth factor stimulation).
-
Signaling Pathway Analysis: Investigate changes in protein phosphorylation and interaction networks, such as the mTOR pathway, in response to stimuli.
-
Protein-Protein Interaction Studies: Identify specific interaction partners of a protein of interest by comparing immunoprecipitation experiments from "light" and "heavy" labeled cell lysates.
-
Pulse-SILAC for Protein Turnover Studies: Monitor the synthesis and degradation rates of proteins over time.
Experimental Protocols
This section outlines a detailed protocol for a typical SILAC experiment using L-Leucine-¹³C₆,¹⁵N.
Phase 1: Adaptation - Complete Incorporation of Heavy Leucine
The initial and critical phase of a SILAC experiment is to ensure the complete incorporation of the heavy amino acid into the cellular proteome. This is achieved by culturing the cells for a sufficient number of cell divisions in a medium containing L-Leucine-¹³C₆,¹⁵N.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Leucine.
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize the presence of unlabeled amino acids.
-
"Light" L-Leucine (unlabeled).
-
"Heavy" L-Leucine-¹³C₆,¹⁵N.
-
Penicillin-Streptomycin solution.
-
Cell line of interest.
Procedure:
-
Prepare SILAC Media:
-
Light Medium: Supplement the Leucine-deficient base medium with "light" L-Leucine to the normal physiological concentration (e.g., for DMEM, approximately 105 mg/L). Add dFBS to a final concentration of 10% and Penicillin-Streptomycin.
-
Heavy Medium: Supplement the Leucine-deficient base medium with "heavy" L-Leucine-¹³C₆,¹⁵N to the same final concentration as the light medium. Add dFBS to a final concentration of 10% and Penicillin-Streptomycin.
-
-
Cell Culture and Adaptation:
-
Culture the chosen cell line in both the "light" and "heavy" SILAC media.
-
Passage the cells for at least five to six cell doublings to ensure near-complete (>95%) incorporation of the heavy leucine. The exact number of passages may vary depending on the cell line's doubling time and protein turnover rates.
-
-
Verification of Labeling Efficiency:
-
After the adaptation phase, harvest a small number of cells from the "heavy" labeled culture.
-
Extract proteins, digest them into peptides (as described in Phase 3), and analyze them by mass spectrometry.
-
Confirm that the vast majority of leucine-containing peptides show the expected mass shift corresponding to the incorporation of L-Leucine-¹³C₆,¹⁵N.
-
Phase 2: Experimental Treatment
Once complete labeling is confirmed, the two cell populations can be used for the desired experiment.
Procedure:
-
The "light" cell population can serve as the control group, while the "heavy" cell population receives the experimental treatment (e.g., drug administration, exposure to a specific stimulus).
-
Alternatively, a label-swap experiment can be performed where the treatment is applied to the "light" cells in one replicate and to the "heavy" cells in another to control for any potential subtle effects of the heavy isotope labeling.
-
Ensure that both cell populations are treated under identical conditions, except for the specific experimental variable.
Phase 3: Sample Preparation for Mass Spectrometry
Procedure:
-
Cell Lysis and Protein Extraction:
-
Harvest the "light" and "heavy" cell populations separately.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Protein Mixing:
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates. This is a critical step that minimizes experimental variability in subsequent processing steps.
-
-
Protein Digestion:
-
The mixed protein sample can be processed using either in-gel or in-solution digestion methods.
-
In-gel digestion: Separate the protein mixture by SDS-PAGE. Excise the entire lane or specific bands of interest. Destain, reduce, alkylate, and digest the proteins within the gel pieces, typically with trypsin.
-
In-solution digestion: Reduce, alkylate, and digest the protein mixture directly in solution using trypsin.
-
-
Peptide Cleanup and Fractionation:
-
Desalt the resulting peptide mixture using a C18 StageTip or a similar method to remove contaminants.
-
For complex proteomes, peptide fractionation (e.g., by strong cation exchange or high-pH reversed-phase chromatography) can be performed to reduce sample complexity and increase the number of identified proteins.
-
Phase 4: LC-MS/MS Analysis and Data Processing
Procedure:
-
LC-MS/MS Analysis:
-
Analyze the prepared peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument) coupled to a nano-liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software such as MaxQuant.
-
The software will identify peptides and proteins and quantify the relative abundance of "heavy" and "light" labeled peptides based on their signal intensities.
-
The ratio of the heavy to light peptide signals for a given protein reflects the relative change in its abundance between the two experimental conditions.
-
Data Presentation
| Protein Accession | Gene Name | Protein Name | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.95 | Unchanged |
| Q06830 | BCL2 | Apoptosis regulator Bcl-2 | 0.45 | 0.005 | Downregulated |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 1.89 | 0.012 | Upregulated |
| P42336 | MTOR | Serine/threonine-protein kinase mTOR | 1.52 | 0.021 | Upregulated |
-
H/L Ratio: The ratio of the intensity of the "heavy" (treated) peptide to the "light" (control) peptide.
-
p-value: Statistical significance of the observed change in protein abundance.
-
Regulation: Indicates whether the protein is upregulated, downregulated, or unchanged in the treated sample compared to the control.
Mandatory Visualizations
Experimental Workflow
Caption: SILAC Experimental Workflow using L-Leucine-¹³C₆,¹⁵N.
Leucine-Mediated mTOR Signaling Pathway
Caption: Leucine activation of the mTOR signaling pathway.
References
Application Notes and Protocols: L-Leucine-¹³C₆,¹⁵N in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucine-¹³C₆,¹⁵N is a stable, non-radioactive isotopically labeled amino acid that serves as a powerful tool in mass spectrometry-based quantitative proteomics and metabolomics. By incorporating a "heavy" version of leucine into proteins and metabolites, researchers can accurately measure dynamic cellular processes. The known mass shift of +7 Da, resulting from the inclusion of six ¹³C atoms and one ¹⁵N atom, allows for the precise differentiation and quantification of labeled molecules from their unlabeled counterparts.[1][2]
These application notes provide detailed protocols for three key methodologies utilizing L-Leucine-¹³C₆,¹⁵N: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Metabolic Flux Analysis (MFA), and Protein Turnover Analysis.
Application 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used technique for the accurate relative quantification of protein abundance between different cell populations.[3][4] Cells are cultured in media containing either the "light" (unlabeled) or "heavy" (L-Leucine-¹³C₆,¹⁵N) form of an essential amino acid.[4] After a sufficient number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population. The cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The relative peak intensities of the light and heavy peptides directly correspond to the relative abundance of the proteins.
Experimental Protocol: SILAC
1. Cell Culture and Labeling:
-
Media Preparation: Prepare SILAC-specific cell culture medium (e.g., DMEM or RPMI-1640) that lacks endogenous leucine. Supplement the "light" medium with unlabeled L-leucine and the "heavy" medium with L-Leucine-¹³C₆,¹⁵N at the standard physiological concentration (e.g., for DMEM, 105 mg/L). Both media should be supplemented with 10% dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.
-
Cell Adaptation: Culture the cells for at least six population doublings in their respective "light" or "heavy" media to ensure >99% incorporation of the labeled amino acid.
-
Experimental Treatment: Once fully labeled, expose the cell populations to the desired experimental conditions (e.g., drug treatment vs. vehicle control).
2. Sample Preparation:
-
Cell Lysis: Harvest and wash the "light" and "heavy" cell populations separately with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Perform in-solution or in-gel digestion of the combined protein mixture.
-
In-solution: Reduce the proteins with DTT (10 mM, 56°C for 1 hour), alkylate with iodoacetamide (55 mM, room temperature in the dark for 45 minutes), and digest with sequencing-grade trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
In-gel: Separate the protein mixture by SDS-PAGE, excise the gel bands, and perform in-gel digestion.
-
3. Mass Spectrometry and Data Analysis:
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs. The software will calculate SILAC ratios for each protein, representing the relative abundance between the two conditions.
Quantitative Data Presentation: SILAC
| Protein | Function | SILAC Ratio (Heavy/Light) | Regulation |
| Protein A | Cell Cycle | 2.5 | Upregulated |
| Protein B | Apoptosis | 0.4 | Downregulated |
| Protein C | Metabolism | 1.1 | Unchanged |
This table presents hypothetical data for illustrative purposes.
SILAC Experimental Workflow
References
- 1. In vivo measurement of muscle protein synthesis rate using the flooding dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Application Note: Quantitative Analysis of L-Leucine in Biological Matrices using L-Leucine-¹³C₆,¹⁵N by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction L-Leucine is an essential branched-chain amino acid (BCAA) critical for protein synthesis, metabolic regulation, and cell signaling. It acts as a potent activator of the mammalian target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation.[1][2][3] Accurate quantification of L-Leucine in biological samples such as plasma, tissues, and cell lysates is crucial for metabolic research, clinical diagnostics, and drug development.
Gas Chromatography-Mass Spectrometry (GC-MS) combined with stable isotope dilution (SID) is a gold-standard technique for the precise and accurate quantification of small molecules. This method utilizes a stable, isotopically labeled version of the analyte as an internal standard (IS). L-Leucine-¹³C₆,¹⁵N is the ideal internal standard for L-Leucine analysis. Being chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences similar ionization efficiency and fragmentation. However, its mass is shifted by +7 atomic mass units (amu), allowing for distinct detection by the mass spectrometer and enabling correction for matrix effects and sample loss during preparation.
Principle of the Method The fundamental challenge in analyzing amino acids by GC-MS is their low volatility. This is overcome by a chemical derivatization step that converts the polar, non-volatile amino acids into thermally stable and volatile derivatives suitable for gas chromatography. Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a robust and widely used method that creates stable tert-butyldimethylsilyl (TBDMS) derivatives.
The SID-GC-MS method involves:
-
Spiking: A known quantity of L-Leucine-¹³C₆,¹⁵N internal standard is added to the biological sample at the earliest stage of preparation.
-
Extraction: Proteins are precipitated, and amino acids are extracted from the sample matrix.
-
Derivatization: The extracted amino acids (both endogenous and the internal standard) are converted to their TBDMS derivatives.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS. The TBDMS-derivatives of native L-Leucine and L-Leucine-¹³C₆,¹⁵N are separated chromatographically and detected by the mass spectrometer operating in Selected Ion Monitoring (SIM) mode.
-
Quantification: The concentration of endogenous L-Leucine is calculated from the peak area ratio of the native analyte to the stable isotope-labeled internal standard, by referencing a calibration curve prepared with known concentrations of the analyte.
Experimental Protocols
Materials and Reagents
-
L-Leucine (≥98% purity)
-
L-Leucine-¹³C₆,¹⁵N (≥98% atom % ¹³C, ≥98% atom % ¹⁵N)
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (t-BDMCS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Pyridine, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Hydrochloric Acid (HCl)
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA)
-
Nitrogen gas (high purity)
-
GC-MS grade autosampler vials with inserts
Preparation of Standards
-
Primary Stock (1 mg/mL): Accurately weigh and dissolve L-Leucine in 0.1 M HCl to create a primary stock solution.
-
Internal Standard Stock (1 mg/mL): Prepare a separate stock solution of L-Leucine-¹³C₆,¹⁵N in 0.1 M HCl.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the primary L-Leucine stock in a suitable matrix (e.g., water or stripped plasma). Spike each standard with a fixed concentration of the Internal Standard Stock solution.
Sample Preparation (from Plasma)
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the L-Leucine-¹³C₆,¹⁵N internal standard working solution. Vortex briefly.
-
Add 200 µL of ice-cold 10% TCA to precipitate proteins. Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant completely under a gentle stream of nitrogen gas at 60°C. The dried extract is now ready for derivatization.
Derivatization Protocol (TBDMS)
-
To the dried sample extract, add 50 µL of acetonitrile and 50 µL of MTBSTFA (+1% t-BDMCS).
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the vial at 100°C for 2-4 hours to ensure complete derivatization.
-
Cool the vial to room temperature.
-
Transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.
GC-MS Analysis Protocol
-
Instrumentation: A standard Gas Chromatograph coupled to a single quadrupole or triple quadrupole Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: SLB-5ms or DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Injection Volume: 1 µL
-
Injector Temperature: 260°C
-
Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 100°C, hold for 2 min. Ramp to 280°C at 10°C/min. Hold at 280°C for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Data Presentation and Analysis
Quantitative data should be clearly structured. The following tables provide examples for setting up the quantification method.
Table 1: Selected Ion Monitoring (SIM) Parameters for Quantifying TBDMS-Derivatized Leucine
The characteristic fragmentation of TBDMS derivatives involves the neutral loss of a tert-butyl group ([M-57]⁺), which typically provides a strong signal for quantification.
| Analyte | Derivative Form | Molecular Weight (amu) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| L-Leucine (Native) | di-TBDMS | 359.7 | 302.2 | 218.1 |
| L-Leucine-¹³C₆,¹⁵N (IS) | di-TBDMS | 366.7 | 309.2 | 224.1 |
Table 2: Example Calibration Curve Data
A calibration curve is constructed by plotting the peak area ratio (Native Leucine / IS) against the concentration of the standards.
| Standard Conc. (µM) | Peak Area (Native) | Peak Area (IS) | Area Ratio (Analyte/IS) |
| 10 | 45,150 | 498,500 | 0.091 |
| 25 | 115,300 | 505,100 | 0.228 |
| 50 | 224,800 | 495,200 | 0.454 |
| 100 | 460,100 | 501,500 | 0.917 |
| 250 | 1,145,500 | 499,800 | 2.292 |
| 500 | 2,298,000 | 503,100 | 4.568 |
| Linearity (R²) | >0.998 |
Visualizations
Experimental Workflow
Caption: Workflow for L-Leucine quantification by SID-GC-MS.
Leucine Signaling Pathway
The amino acid L-Leucine is a primary activator of the mTORC1 signaling pathway, which promotes protein synthesis and cell growth.
Caption: Simplified diagram of the Leucine-mTORC1 signaling pathway.
References
Application Notes and Protocols for L-Leucine-13C6,15N as an LC-MS Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled (SIL) compounds are the gold standard for internal standards in quantitative mass spectrometry assays.[1] L-Leucine-13C6,15N is a stable isotope-labeled form of the essential amino acid L-Leucine, where all six carbon atoms are replaced with Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling results in a molecule that is chemically identical to endogenous L-Leucine but has a distinct, heavier mass. This property makes it an ideal internal standard for the accurate and precise quantification of L-Leucine in various biological matrices by liquid chromatography-mass spectrometry (LC-MS).
The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability that can be introduced during sample preparation, injection, and ionization in the mass spectrometer.[2] By adding a known amount of the labeled standard to each sample, the ratio of the analyte's peak area to the internal standard's peak area can be used for quantification, leading to significantly improved reproducibility and accuracy.[1]
Principle of Isotope Dilution Mass Spectrometry
The core principle behind using this compound as an internal standard is isotope dilution. A known concentration of the "heavy" this compound is spiked into the sample containing an unknown concentration of "light" endogenous L-Leucine. The two compounds co-elute during liquid chromatography and are detected by the mass spectrometer. Because they have nearly identical physicochemical properties, any sample loss or variation in instrument response will affect both compounds equally. The ratio of the mass spectrometer response of the light analyte to the heavy internal standard is then used to calculate the concentration of the analyte in the original sample.
References
Application Notes and Protocols for L-Leucine-¹³C₆,¹⁵N Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and detailed protocols for conducting metabolic tracer studies using the stable isotope L-Leucine-¹³C₆,¹⁵N. This powerful technique allows for the precise measurement of protein synthesis and amino acid metabolism in various physiological and pathological states.
Introduction to L-Leucine-¹³C₆,¹⁵N Tracer Studies
L-Leucine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis and muscle metabolism.[1] The use of L-Leucine labeled with stable isotopes, specifically ¹³C₆ and ¹⁵N, allows researchers to trace the fate of leucine through metabolic pathways without the use of radioactive materials.[2] This makes it a safe and effective method for human studies.[2]
The primary application of L-Leucine-¹³C₆,¹⁵N tracer studies is the quantification of muscle protein synthesis rates, providing invaluable insights into conditions such as sarcopenia, metabolic syndrome, and the effects of nutritional interventions or exercise.[1][3] Leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1) pathway, a central regulator of protein synthesis. By tracing the incorporation of labeled leucine into newly synthesized proteins, researchers can directly assess the anabolic response to various stimuli.
Key Applications
-
Muscle Protein Synthesis: Directly measure the fractional synthesis rate (FSR) of muscle proteins in response to nutrition, exercise, and pharmacological interventions.
-
Whole-Body Protein Turnover: Assess the dynamic balance between protein synthesis and breakdown in the whole body.
-
Metabolic Disease Research: Investigate alterations in protein metabolism associated with conditions like obesity, type 2 diabetes, and cancer.
-
Drug Development: Evaluate the efficacy of therapeutic agents aimed at modulating protein synthesis and muscle mass.
-
Nutritional Science: Determine the anabolic potential of different dietary proteins and amino acid formulations.
Experimental Design and Protocols
A typical L-Leucine-¹³C₆,¹⁵N tracer study involves a primed, continuous infusion of the tracer to achieve a steady-state isotopic enrichment in the plasma and intracellular pools.
Subject Preparation
-
Subjects should fast overnight (typically 10-12 hours) prior to the study.
-
A catheter is placed in a forearm vein for tracer infusion and another in a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood samples.
-
Baseline blood samples are collected to determine background isotopic enrichment.
Tracer Infusion Protocol (Primed, Continuous Infusion)
The goal of the primed, continuous infusion is to rapidly achieve and then maintain a steady-state concentration of the tracer in the plasma.
-
Priming Dose: A bolus injection of the tracer is administered to quickly fill the body's bicarbonate and free amino acid pools. The priming dose is crucial for reaching an isotopic steady state in a shorter timeframe.
-
Continuous Infusion: Following the priming dose, a continuous infusion of the tracer is maintained at a constant rate for the duration of the experiment (typically 4-6 hours).
Table 1: Example Infusion Rates for L-Leucine-¹³C₆,¹⁵N Tracer Studies
| Parameter | Value | Reference |
| Tracer | L-[1-¹³C]leucine | |
| Priming Dose | 1 mg/kg | |
| Continuous Infusion Rate | 1 mg/kg/hr | |
| Duration | 4-6 hours |
Note: Optimal infusion rates may vary depending on the specific research question, subject population, and analytical sensitivity. It is recommended to perform pilot studies to determine the ideal dosing strategy.
Sample Collection
-
Blood Samples: Arterialized venous blood samples are collected at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor plasma isotopic enrichment.
-
Muscle Biopsies: Muscle tissue samples are typically obtained from the vastus lateralis at the beginning and end of the steady-state period to measure the incorporation of the labeled leucine into muscle protein.
Table 2: Typical Sample Collection Schedule
| Time Point | Sample Type | Purpose |
| t = -15 min | Blood | Background Isotopic Enrichment |
| t = 0 min | Start Primed, Continuous Infusion | |
| t = 120, 150, 180, 210, 240 min | Blood | Confirm Isotopic Steady State |
| t = 180 min | Muscle Biopsy | Baseline Protein Enrichment |
| t = 360 min | Muscle Biopsy | Final Protein Enrichment |
Sample Preparation for Mass Spectrometry
3.4.1. Plasma Sample Preparation
-
Protein Precipitation: Plasma proteins are precipitated by adding a strong acid, such as sulfosalicylic acid.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the free amino acids is collected for analysis.
3.4.2. Muscle Tissue Sample Preparation
-
Homogenization: The muscle biopsy sample is homogenized in an acid solution (e.g., perchloric acid) to precipitate proteins.
-
Hydrolysis: The protein pellet is hydrolyzed using strong acid (e.g., 6 M HCl) at high temperature (e.g., 110°C for 24 hours) to break down the proteins into their constituent amino acids.
-
Purification: The amino acid hydrolysate is purified, often using cation-exchange chromatography, to remove contaminants.
-
Derivatization: The purified amino acids are derivatized to make them volatile for gas chromatography analysis. A common method is the formation of N-acetyl methyl esters.
Mass Spectrometry Analysis
-
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This is a highly sensitive technique for measuring the ¹³C and ¹⁵N enrichment of the derivatized leucine. The gas chromatograph separates the amino acids, which are then combusted to CO₂ and N₂ gas. The isotope ratio mass spectrometer then measures the isotopic ratios of these gases.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method can also be used to measure isotopic enrichment and is particularly useful for high-throughput analysis.
Data Analysis and Presentation
Calculation of Fractional Synthesis Rate (FSR)
The FSR of muscle protein is calculated using the following formula:
FSR (%/hour) = (E_p2 - E_p1) / (E_precursor * t) * 100
Where:
-
E_p1 and E_p2 are the enrichments of L-Leucine-¹³C₆,¹⁵N in the protein-bound pool at the beginning and end of the steady-state period, respectively.
-
E_precursor is the average enrichment of the precursor pool (plasma or intracellular L-Leucine-¹³C₆,¹⁵N) during the steady-state period.
-
t is the time in hours between the two muscle biopsies.
Table 3: Example Fractional Synthesis Rate (FSR) Data
| Condition | FSR (%/hour) | Reference |
| Fasted, Older Adults | 0.063 ± 0.005 | |
| Fed, Older Adults | 0.080 ± 0.007 |
Signaling Pathway Analysis
Leucine's primary role in stimulating muscle protein synthesis is through the activation of the mTORC1 signaling pathway.
References
- 1. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 2. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Leucine-13C6,15N in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucine-13C6,15N is a stable isotope-labeled amino acid that serves as a powerful tool in quantitative proteomics, metabolic studies, and the elucidation of cellular signaling pathways. As a "heavy" analog of the essential amino acid L-leucine, it is metabolically incorporated into newly synthesized proteins. This incorporation allows for the differentiation and quantification of protein populations from different experimental conditions using mass spectrometry (MS). This document provides detailed application notes and protocols for the use of this compound in cell culture for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), protein turnover analysis, and metabolic flux analysis.
Core Applications
The primary applications of this compound in cell culture include:
-
Quantitative Proteomics (SILAC): SILAC is a widely used method for the accurate quantification of relative protein abundance between different cell populations.[1][2][3] By growing one population of cells in a medium containing the "light" (unlabeled) L-leucine and another in a medium with "heavy" this compound, the proteomes become differentially labeled.[1][2] Subsequent mixing of the cell lysates and analysis by MS allows for the precise determination of protein expression changes.
-
Protein Turnover Studies: Dynamic SILAC (dSILAC) or pulse-chase SILAC experiments utilize the temporal incorporation of heavy amino acids to measure the synthesis and degradation rates of proteins. This provides crucial insights into protein homeostasis and its regulation under various physiological and pathological conditions.
-
Metabolic Flux Analysis (MFA): As a key metabolite, leucine and its catabolites can enter central carbon metabolism. By tracing the fate of the 13C and 15N atoms from this compound, researchers can quantify the rates (fluxes) of metabolic pathways, providing a detailed understanding of cellular metabolism.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound and similar stable isotopes in cell culture.
Table 1: SILAC Labeling Efficiency in Various Cell Lines
| Cell Line | Isotope(s) Used | Culture Duration (passages) | Labeling Efficiency (%) | Reference |
| Primary Endothelial Cells | 13C6 L-lysine & 13C6,15N4 L-arginine | 2 | ~90 | |
| HeLa | 13C6,15N4 L-arginine & 13C6,15N2 L-lysine | 8 divisions (7 days) | 92 | |
| NIH 3T3 | 13C6 L-lysine | 5 days | >95 | |
| HeLa | L-arginine-13C6-15N4 & L-lysine-13C6-15N2 | >5 cell divisions | >99 |
Table 2: Protein Half-Life and Turnover Rates Determined by Dynamic SILAC
| Cell Line | Protein | Half-Life (hours) | Degradation Rate Constant (k_deg) | Reference |
| HeLa | Average of 7203 proteins | Median: 37.8 | - | |
| A549 Lung Adenocarcinoma | Average of ~600 proteins | Varies | Varies | |
| mpkCCD | Average of 4403 proteins | Median: 31.2 | - | |
| HeLa | Average of 8041 proteins | ~20 | - |
Signaling Pathway: Leucine and the mTORC1 Pathway
L-leucine is a critical activator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The diagram below illustrates the key steps in leucine-mediated mTORC1 activation.
Caption: Leucine activates mTORC1 signaling.
Experimental Protocols
Quantitative Proteomics using SILAC
This protocol outlines the use of this compound for relative protein quantification between two cell populations.
Caption: SILAC experimental workflow.
Methodology:
-
Media Preparation:
-
Prepare "light" SILAC medium using a leucine-deficient formulation (e.g., DMEM for SILAC) supplemented with dialyzed fetal bovine serum (dFBS) and all essential amino acids, including natural L-leucine at its normal concentration.
-
Prepare "heavy" SILAC medium similarly, but replace the natural L-leucine with this compound at the same concentration.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of the chosen cell line.
-
Adapt one population to the "heavy" medium by passaging the cells for at least five to six doublings to ensure near-complete incorporation (>95%) of the labeled leucine. Culture the other population in the "light" medium.
-
Verify labeling efficiency by performing a small-scale protein extraction and MS analysis.
-
-
Experimental Treatment:
-
Apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and vehicle control to the "light" labeled cells).
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations separately.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates (typically 1:1 ratio).
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins in the mixed lysate.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs. The ratio of the peak intensities corresponds to the relative abundance of the protein in the two samples.
-
Protein Turnover Analysis (Dynamic SILAC)
This protocol describes a pulse-chase experiment to measure protein degradation rates.
Caption: Protein turnover analysis workflow.
Methodology:
-
Full Labeling:
-
Culture cells in "heavy" SILAC medium containing this compound for at least five to six cell doublings to achieve complete labeling of the proteome.
-
-
Pulse-Chase:
-
At time zero (t=0), remove the "heavy" medium, wash the cells with phosphate-buffered saline (PBS), and replace it with "light" medium containing natural L-leucine. This initiates the "chase" period.
-
Harvest cells at various time points after the medium switch (e.g., 0, 2, 6, 12, 24, 48 hours). The t=0 sample represents the fully heavy-labeled proteome.
-
-
Sample Preparation and Analysis:
-
For each time point, lyse the cells, extract the proteins, and digest them into peptides as described in the SILAC protocol.
-
Analyze each sample by LC-MS/MS.
-
-
Data Analysis and Half-Life Calculation:
-
For each identified peptide, determine the ratio of the "heavy" to "light" signal at each time point.
-
The decrease in the abundance of the "heavy" labeled peptide over time reflects the degradation of the protein.
-
Plot the natural logarithm of the heavy/light ratio against time and fit the data to a first-order exponential decay curve.
-
The degradation rate constant (k_deg) is the slope of this line. The protein half-life (t1/2) can be calculated using the formula: t1/2 = ln(2) / k_deg.
-
Metabolic Flux Analysis (MFA)
This protocol provides a framework for tracing the metabolic fate of this compound.
Caption: Metabolic flux analysis workflow.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells to a steady state in a defined medium.
-
Switch the cells to a medium containing this compound as the tracer substrate.
-
-
Time-Course Sampling:
-
Collect cell samples and spent media at multiple time points to monitor the incorporation of the stable isotopes into intracellular metabolites and secreted products.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity, for example, by washing with ice-cold saline and adding cold methanol.
-
Extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
-
Mass Spectrometry Analysis:
-
Analyze the metabolite extracts using high-resolution LC-MS or GC-MS to separate and detect the metabolites.
-
Determine the mass isotopologue distribution (MID) for leucine and its downstream metabolites. The MID reveals the extent and pattern of 13C and 15N incorporation.
-
-
Computational Flux Analysis:
-
Use the measured MIDs and extracellular metabolite uptake/secretion rates as inputs for computational models (e.g., using software like INCA or Metran).
-
These models use metabolic network reconstructions to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.
-
Conclusion
This compound is an indispensable tool for modern cell biology and biomedical research. Its application in SILAC, protein turnover studies, and metabolic flux analysis provides deep and quantitative insights into the proteome and metabolome. The protocols outlined in this document offer a comprehensive guide for researchers to effectively utilize this powerful isotopic tracer in their cell culture experiments. Adherence to these detailed methodologies will enable the generation of high-quality, reproducible data for a better understanding of complex biological systems.
References
Quantitative Proteomics Using L-Leucine-¹³C₆,¹⁵N: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate quantitative proteomics based on mass spectrometry (MS).[1][2][3] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" amino acid-containing media, one can achieve highly accurate relative quantification of protein abundance.
This document provides detailed application notes and protocols for quantitative proteomics studies using L-Leucine-¹³C₆,¹⁵N. Leucine is an essential amino acid, making it an excellent choice for metabolic labeling as cells must acquire it from the culture medium. The use of L-Leucine labeled with both ¹³C and ¹⁵N provides a significant and distinct mass shift, facilitating unambiguous identification and quantification.
Applications
SILAC-based quantitative proteomics using L-Leucine-¹³C₆,¹⁵N has a broad range of applications in biological and pharmaceutical research, including:
-
Drug Discovery and Development: Elucidating the mechanism of action of novel drug candidates by identifying protein expression changes upon treatment.
-
Disease Mechanism Research: Comparing protein profiles of healthy vs. diseased cells or tissues to identify potential biomarkers and therapeutic targets.
-
Signal Transduction Pathway Analysis: Quantifying dynamic changes in protein expression and post-translational modifications in response to stimuli.
-
Cancer Research: Analyzing alterations in the proteomes of tumor cells to understand cancer progression and identify therapeutic targets.
-
Neuroscience: Studying protein changes in neurons at different developmental stages or under various stress conditions.
Experimental Workflow Overview
The SILAC workflow is comprised of two main phases: an adaptation phase and an experimental phase. During the adaptation phase, cells are cultured in a medium containing the heavy isotope-labeled L-Leucine-¹³C₆,¹⁵N until all cellular proteins are fully labeled. In the experimental phase, the "heavy" and "light" cell populations are subjected to different experimental conditions, combined, and then processed for mass spectrometry analysis.
SILAC Experimental Workflow.
Detailed Experimental Protocol
This protocol outlines the key steps for performing a quantitative proteomics experiment using L-Leucine-¹³C₆,¹⁵N.
Part 1: Cell Culture and Metabolic Labeling (Adaptation Phase)
-
Prepare SILAC Media:
-
Prepare two batches of cell culture medium (e.g., DMEM or RPMI-1640) that is deficient in Leucine.
-
To create the "light" medium, supplement one batch with normal L-Leucine.
-
To create the "heavy" medium, supplement the second batch with L-Leucine-¹³C₆,¹⁵N.
-
Both media must be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.
-
-
Cell Adaptation:
-
Culture two separate populations of your cells of interest.
-
Grow one population in the "light" medium and the other in the "heavy" medium.
-
Passage the cells for at least five to six cell divisions to ensure near-complete incorporation (>95%) of the labeled amino acid into the proteome of the "heavy" cell population.
-
-
Verify Labeling Efficiency:
-
After the adaptation phase, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, perform a tryptic digest, and analyze the peptides by LC-MS/MS.
-
Determine the percentage of incorporation of the heavy leucine by analyzing the peak intensities of heavy and light leucine-containing peptides. If incorporation is below 95%, continue passaging the cells in the heavy medium.
-
Part 2: Experimental Treatment and Sample Preparation
-
Experimental Treatment:
-
Once full incorporation is confirmed, subject the "light" and "heavy" cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).
-
-
Cell Harvesting and Lysis:
-
Harvest the "light" and "heavy" cell populations separately.
-
Wash the cell pellets with phosphate-buffered saline (PBS) to remove any residual media.
-
Count the cells from each population to ensure a 1:1 mixing ratio.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Extraction and Digestion:
-
Extract the total protein from the cell lysate.
-
Quantify the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Reduce and alkylate the cysteine residues in the protein sample.
-
Digest the proteins into peptides using a protease such as trypsin. Trypsin cleaves at the C-terminus of lysine and arginine residues.
-
Part 3: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Desalt the peptide mixture using a C18 spin column or equivalent.
-
Analyze the peptide mixture using a high-resolution mass spectrometer, such as an Orbitrap-based instrument, coupled with a nano-liquid chromatography system.
-
-
Data Analysis:
-
Process the raw MS data using specialized quantitative proteomics software such as MaxQuant, Proteome Discoverer, or Spectronaut.
-
The software will identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs based on their signal intensities.
-
The ratio of the intensities of the heavy to light peptide peaks corresponds to the relative abundance of the protein in the two experimental conditions.
-
Data Presentation
Quantitative proteomics data from SILAC experiments are typically presented in tables that include protein identification, quantification ratios, and statistical significance.
Table 1: Example of Quantitative Proteomics Data Presentation
| Protein Accession | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.89 | Unchanged |
| Q06609 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.45 | 0.005 | Downregulated |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 1.15 | 0.45 | Unchanged |
| P14618 | ENO1 | Alpha-enolase | 3.12 | <0.001 | Upregulated |
-
Protein Accession: Unique identifier from a protein database (e.g., UniProt).
-
Gene Name: The official gene symbol.
-
Protein Description: A brief description of the protein.
-
H/L Ratio: The ratio of the abundance of the protein in the "heavy" labeled sample to the "light" labeled sample.
-
p-value: Statistical significance of the change in protein abundance.
-
Regulation: Indicates whether the protein is upregulated, downregulated, or unchanged.
Signaling Pathway Analysis
SILAC can be effectively used to study the dynamics of signaling pathways. For example, by stimulating cells with a growth factor and comparing the proteome at different time points to an unstimulated control, researchers can map the temporal changes in protein expression and phosphorylation within a specific pathway.
Hypothetical Signaling Pathway Analysis.
Conclusion
Quantitative proteomics using L-Leucine-¹³C₆,¹⁵N is a robust and accurate method for studying global protein dynamics. The in vivo labeling approach minimizes experimental variability, leading to high-quality, reproducible data. The detailed protocol and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this powerful technique in their studies.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low L-Leucine-¹³C₆,¹⁵N Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low incorporation of L-Leucine-¹³C₆,¹⁵N in SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable incorporation efficiency for L-Leucine-¹³C₆,¹⁵N in a SILAC experiment?
For reliable quantitative proteomics, the incorporation efficiency of heavy amino acids should be greater than 95%, and ideally above 97%.[1] Incomplete labeling can lead to inaccurate quantification, as the signal from the unlabeled "light" peptides will be present in the "heavy" channel, skewing the calculated ratios.[2][3][4]
Q2: How many cell doublings are required to achieve sufficient incorporation?
A minimum of five to six cell doublings is generally recommended to ensure that the vast majority of the cellular proteome is labeled with the heavy amino acid.[5] This is because protein labeling is achieved through both the synthesis of new proteins and the degradation of pre-existing, unlabeled proteins. For slowly dividing cells or to ensure maximum incorporation, 8-10 doublings may be necessary.
Q3: Can I use regular Fetal Bovine Serum (FBS) for my SILAC experiments?
No, it is critical to use dialyzed Fetal Bovine Serum (FBS) for SILAC experiments. Standard FBS contains endogenous, unlabeled ("light") amino acids, including L-Leucine, which will compete with the heavy L-Leucine-¹³C₆,¹⁵N in your SILAC medium and result in incomplete labeling. Dialysis removes these free amino acids.
Q4: My cells are growing slower in the SILAC medium. Will this affect incorporation?
Slower cell growth can be a factor, but as long as the cells are healthy and continue to divide, complete incorporation can still be achieved. It may, however, take longer to reach the required number of cell doublings. It is important to monitor cell health and viability. If cells are unhealthy, amino acid uptake and protein synthesis can be negatively affected.
Q5: Are there alternatives to SILAC for quantitative proteomics if I cannot achieve high incorporation?
Yes, other quantitative proteomics techniques exist, such as iTRAQ (isobaric tags for relative and absolute quantitation) and TMT (tandem mass tags). These methods involve chemical labeling of peptides after protein extraction and digestion, and therefore do not require metabolic labeling. However, SILAC is often considered the gold standard for accuracy as it minimizes sample handling variability by combining the samples at the beginning of the workflow.
Troubleshooting Guide
This guide addresses specific issues that can lead to low incorporation of L-Leucine-¹³C₆,¹⁵N.
Issue 1: Low Incorporation Efficiency (<95%) Detected in Mass Spectrometry Analysis
This is the most common issue and can be caused by several factors. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Presence of unlabeled L-Leucine in media components. | Ensure the use of dialyzed FBS. If using conditioned media, it should also be prepared with dialyzed serum and SILAC amino acids. |
| Insufficient cell doublings. | Increase the number of cell passages in the SILAC medium to at least 5-6 doublings, or more for slowly dividing cells. |
| Cells are synthesizing their own L-Leucine. | L-Leucine is an essential amino acid for mammalian cells and cannot be synthesized de novo. However, ensure your base medium is indeed deficient in L-Leucine. |
| Poor cell health. | Monitor cells for signs of stress or toxicity. Ensure the concentration of heavy L-Leucine is not detrimental to your specific cell line. |
| Contamination with light amino acids from other sources. | Use dedicated bottles, pipettes, and other lab equipment for SILAC experiments to avoid cross-contamination. |
Issue 2: High Variability in Incorporation Rates Between Replicates
Inconsistent incorporation can compromise the reproducibility of your experiments.
| Potential Cause | Recommended Solution |
| Inconsistent cell culture practices. | Standardize cell seeding densities, media change schedules, and passage numbers across all replicates. |
| Errors in sample mixing. | Ensure accurate protein quantification before mixing light and heavy cell populations. A 1:1 mixing test is recommended before the main experiment. |
| Label-swapping not performed. | Incorporate a label-swapping strategy in your experimental design, where in one replicate the control is "light" and the treatment is "heavy," and in the other, the labels are reversed. This can help correct for biases introduced by the labels themselves. |
Experimental Protocols
Protocol 1: Checking L-Leucine-¹³C₆,¹⁵N Incorporation Efficiency
-
Cell Culture: Culture your cells in SILAC medium containing heavy L-Leucine-¹³C₆,¹⁵N (and heavy L-Lysine/L-Arginine if applicable) for at least 5-6 passages.
-
Cell Lysis: Harvest a small population of cells (e.g., from a 6 cm dish) and lyse them using a standard lysis buffer (e.g., RIPA buffer).
-
Protein Digestion: Perform an in-solution or in-gel tryptic digest of the protein lysate.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Use software such as MaxQuant to determine the incorporation efficiency by calculating the ratio of heavy to light peptides. An incorporation rate of >95% is desired before proceeding with the full experiment.
Visualizations
SILAC Experimental Workflow and Troubleshooting Points
The following diagram illustrates the standard SILAC workflow and highlights key points where issues leading to low incorporation can arise.
Caption: SILAC workflow with key troubleshooting checkpoints.
Decision Tree for Troubleshooting Low Incorporation
This decision tree provides a logical flow for diagnosing the cause of low L-Leucine-¹³C₆,¹⁵N incorporation.
Caption: Troubleshooting decision tree for low heavy leucine incorporation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
how to correct for natural isotope abundance with L-Leucine-13C6,15N
Welcome to the technical support center for correcting natural isotope abundance in mass spectrometry experiments using L-Leucine-13C6,15N. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on obtaining accurate quantitative data.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments and data analysis.
Issue 1: Inconsistent or Unexpected Isotopic Enrichment Ratios
-
Symptoms: You observe high variability in the calculated heavy-to-light ratios across replicates, or the enrichment appears lower than anticipated.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Labeling | In metabolic labeling experiments like SILAC, cells must undergo a sufficient number of divisions in the 'heavy' medium to fully incorporate the labeled amino acid and dilute out the natural 'light' version. Solution: Verify your labeling efficiency before large-scale experiments. Aim for >95% incorporation. If incorporation is low, increase the duration of cell culture in the labeled medium. For adherent cells, ensure they are passaged multiple times in the heavy medium. For suspension cells, ensure enough doublings have occurred.[1] |
| Amino Acid Conversion | Some cell lines can convert one amino acid into another. For example, arginine can be converted to proline. If you are using labeled arginine and seeing unexpected labeling in proline-containing peptides, this could be the cause. Solution: Use cell lines that are auxotrophic for the labeled amino acid (e.g., arginine and lysine for SILAC). Alternatively, use inhibitors of enzymes responsible for the conversion. |
| Contamination with 'Light' Amino Acids | Standard fetal bovine serum (FBS) is a significant source of unlabeled ('light') amino acids. Solution: Use dialyzed FBS to minimize the concentration of contaminating light amino acids in your culture medium.[1] |
| Incorrect Monoisotopic Peak Assignment | The software may incorrectly identify the monoisotopic peak of the heavy-labeled peptide, especially with broader isotopic clusters due to incomplete labeling or co-eluting species.[2] Solution: Manually inspect the mass spectra of key peptides to verify the correct assignment of the monoisotopic peak. Compare the experimental isotopic distribution to the theoretical pattern.[2] |
Issue 2: Corrected Data Shows Negative Abundances for Some Isotopologues
-
Symptoms: After applying a natural abundance correction algorithm, some of the corrected isotopologue intensities are negative.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Low intensity signals are more susceptible to noise, which can lead to inaccurate measurements that result in negative values after correction. Solution: Optimize your mass spectrometry method to improve the signal intensity of your analytes of interest. This may involve adjusting spray voltage, using a higher-resolution instrument, or increasing the amount of sample loaded. |
| Incorrect Correction Matrix | The mathematical model used for correction may not perfectly reflect the experimental reality, especially if factors like isotopic impurity of the tracer are not accounted for. Solution: Ensure your correction algorithm accounts for the specified isotopic purity of your this compound (e.g., 99 atom % 13C, 99 atom % 15N).[3] Some software allows you to input the tracer purity. |
| Missing Data Points | If some isotopologues are not detected or are below the limit of detection, this can lead to errors in the correction calculation. Solution: Some advanced correction methods can handle missing data points by interpolating values based on the expected isotopic profile. |
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance and why is it a problem?
A1: Many elements, including carbon and nitrogen, exist in nature as a mixture of isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C. Similarly, nitrogen is mostly ¹⁴N with about 0.37% being ¹⁵N. In mass spectrometry, which separates molecules based on their mass-to-charge ratio, this natural abundance means that even an unlabeled peptide will have a distribution of masses (M, M+1, M+2, etc.). When using an isotopic label like L-Leucine-¹³C₆,¹⁵N, the signal from the naturally occurring heavy isotopes can overlap with the signal from the intentionally introduced labels, leading to an overestimation of the labeled species if not corrected.
Q2: What is the general principle behind correcting for natural isotope abundance?
A2: The correction is a deconvolution process that mathematically subtracts the contribution of naturally occurring isotopes from the measured mass spectra. This is typically done using a matrix-based approach. A correction matrix is constructed based on the known natural abundance of all isotopes in the molecule and the isotopic purity of the tracer. This matrix is then used to solve a system of linear equations to determine the true abundance of each labeled species.
Q3: Do I need to correct for the isotopic purity of my L-Leucine-¹³C₆,¹⁵N?
A3: Yes. Commercially available L-Leucine-¹³C₆,¹⁵N typically has an isotopic purity of 98-99%. This means that a small percentage of the tracer is not fully labeled. Failing to account for this impurity will lead to an underestimation of the fully labeled species and an overestimation of the lower mass isotopologues. Many modern correction software packages allow you to specify the isotopic purity of your tracer.
Q4: What software is available to perform natural isotope abundance correction?
A4: Several software tools are available, each with its own features and capabilities. Some common options include IsoCor, PICor, IsoCorrectoR, and PolyMID-Correct. The choice of software may depend on the specific type of experiment (e.g., metabolomics, proteomics), the mass resolution of your data, and whether you need to correct for single or multiple tracers.
Q5: How can I determine the labeling efficiency in my SILAC experiment?
A5: To determine the labeling efficiency, you can analyze a sample of your 'heavy' labeled cells alone. After protein extraction and digestion, analyze the peptides by LC-MS/MS. By comparing the intensity of the 'heavy' peptide peaks to any residual 'light' peptide peaks for several abundant proteins, you can calculate the percentage of incorporation. An incorporation rate of over 95% is generally considered sufficient for quantitative experiments.
Experimental Protocols
Protocol 1: Determination of SILAC Labeling Efficiency
-
Cell Culture: Culture your cells in SILAC medium containing L-Leucine-¹³C₆,¹⁵N for a sufficient duration (typically at least 5-6 cell doublings).
-
Protein Extraction and Digestion: Harvest the 'heavy' labeled cells, extract the proteins, and perform in-solution or in-gel tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis:
-
Identify several high-intensity peptides from abundant proteins.
-
For each identified peptide, extract the ion chromatograms for both the 'light' (unlabeled) and 'heavy' (L-Leucine-¹³C₆,¹⁵N labeled) forms.
-
Calculate the area under the curve for both the light (A_light) and heavy (A_heavy) peaks.
-
Calculate the labeling efficiency for each peptide using the formula: Labeling Efficiency (%) = (A_heavy / (A_heavy + A_light)) * 100
-
Average the labeling efficiency across multiple peptides to get a reliable estimate.
-
Quantitative Data Summary
Table 1: Natural Abundance of Key Isotopes
This table provides the standard natural abundances of isotopes relevant to experiments using L-Leucine-¹³C₆,¹⁵N. These values are fundamental to the correction algorithms.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Table 2: Properties of L-Leucine and its ¹³C₆,¹⁵N Isotopologue
| Property | L-Leucine (Unlabeled) | L-Leucine-¹³C₆,¹⁵N |
| Chemical Formula | C₆H₁₃NO₂ | ¹³C₆H₁₃¹⁵NO₂ |
| Monoisotopic Mass | 131.09463 Da | 138.11508 Da |
| Mass Shift | - | +7.02045 Da |
| Typical Isotopic Purity | N/A | ~99% for ¹³C and ¹⁵N |
Visualizations
References
Technical Support Center: L-Leucine-¹³C₆,¹⁵N Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of L-Leucine-¹³C₆,¹⁵N and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is L-Leucine-¹³C₆,¹⁵N, and why is its stability important?
L-Leucine-¹³C₆,¹⁵N is a stable, non-radioactive, isotopically labeled form of the essential amino acid L-leucine. It is widely used in quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), to track and quantify protein synthesis, degradation, and turnover. Its stability is critical because any degradation or unintended chemical modification can lead to inaccurate measurements and misinterpretation of experimental data.
Q2: What is the primary form of "degradation" for L-Leucine-¹³C₆,¹⁵N in biological experiments?
In the context of cellular experiments, the primary concern is not the chemical breakdown of the free amino acid in the culture medium, but rather its metabolic conversion within the cell. The catabolic pathway of leucine begins with its transamination to α-ketoisocaproate (KIC).[1] While this is a normal biological process, understanding this metabolic fate is crucial for interpreting tracer studies. Additionally, after L-Leucine-¹³C₆,¹⁵N is incorporated into proteins, the degradation of these newly synthesized "heavy" proteins by cellular proteases becomes a key focus of many experimental designs.
Q3: How stable is L-Leucine-¹³C₆,¹⁵N in its solid form and in stock solutions?
-
Solid Form : As a dry powder, L-Leucine-¹³C₆,¹⁵N is highly stable. It should be stored at room temperature, protected from light and moisture.
-
Stock Solutions : When dissolved, it is recommended to prepare aliquots and store them frozen. Solutions are stable for several years at -80°C and for at least a month at -20°C.[2] Avoid multiple freeze-thaw cycles to maintain integrity.
Q4: Can the isotopic labels on L-Leucine-¹³C₆,¹⁵N be "scrambled" or transferred to other molecules?
Yes, metabolic scrambling can occur. The ¹⁵N label from L-Leucine-¹³C₆,¹⁵N can be metabolically transferred to other amino acids, particularly glutamate, which is a precursor for several other amino acids. This can lead to the unintended labeling of other amino acid residues in proteins, potentially complicating data analysis in mass spectrometry.
Troubleshooting Guides
Issue 1: Low or Incomplete Incorporation of L-Leucine-¹³C₆,¹⁵N
Symptoms:
-
Low signal intensity for "heavy" peptides in mass spectrometry analysis.
-
Calculated heavy/light ratios are lower than expected.
-
High percentage of "light" peptides detected in the labeled cell population.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Labeling Time | Ensure cells are cultured in the SILAC medium for a sufficient number of cell divisions (typically at least 5-6) to achieve >98% incorporation. This is especially important for slow-growing cells or proteins with a low turnover rate. |
| Presence of Unlabeled Leucine | Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids in the medium. Standard FBS contains high levels of natural amino acids that will compete with the labeled ones. |
| Cellular Auxotrophy | Confirm that the cell line being used is auxotrophic for leucine (cannot synthesize it on its own). Most mammalian cell lines are. |
| Incorrect Concentration | Verify the final concentration of L-Leucine-¹³C₆,¹⁵N in the prepared SILAC medium matches the concentration of L-leucine in the corresponding "light" medium formulation (e.g., DMEM, RPMI-1640). |
Issue 2: Protein Degradation During Sample Preparation
Symptoms:
-
Low overall protein yield.
-
Smearing on SDS-PAGE gels.
-
Loss of specific target proteins known to be sensitive to proteolysis.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Protease Activity | Perform all cell lysis and protein extraction steps at low temperatures (4°C or on ice) to minimize the activity of endogenous proteases released during cell disruption.[3] |
| Inadequate Inhibition | Add a broad-spectrum protease and phosphatase inhibitor cocktail to the lysis buffer immediately before use.[4][5] This is the most effective way to protect proteins from degradation. |
| Suboptimal Lysis Buffer | Use a well-buffered lysis solution at an appropriate pH (typically 7.4-8.0) to maintain protein stability. Ensure the buffer components are compatible with your downstream analysis (e.g., mass spectrometry). |
| Mechanical Stress | Minimize foaming and excessive force during mechanical lysis (e.g., sonication) as this can generate heat and denature proteins. Perform sonication in short bursts on ice. |
| Repeated Freeze-Thaw Cycles | Aliquot cell lysates after clarification and store them at -80°C. Avoid repeatedly freezing and thawing the same sample, as this can lead to protein degradation and aggregation. |
Data Presentation: Amino Acid Stability
Quantitative data on the intrinsic chemical degradation of L-leucine in cell culture media at 37°C is not extensively documented, as it is considered highly stable. The primary cause of its decreasing concentration during cell culture is cellular uptake and metabolism. For comparison, the stability of L-glutamine, an amino acid known for its instability in aqueous solutions, is presented below.
| Compound | Condition | Observation/Degradation Rate | Reference |
| L-Glutamine | MEM Medium at 37°C | ~7% degradation per day | |
| L-Glutamine | MEM Medium at 4°C | ~0.1% degradation per day | |
| L-Leucine-¹³C₆,¹⁵N (Solid) | Room Temperature (protected from light/moisture) | Highly stable | |
| L-Leucine-¹³C₆,¹⁵N (Aqueous Solution) | Frozen at -20°C | Stable for at least 1 month | |
| L-Leucine-¹³C₆,¹⁵N (Aqueous Solution) | Frozen at -80°C | Stable for up to 6 months |
Experimental Protocols
Protocol 1: Preparation of L-Leucine-¹³C₆,¹⁵N Stock Solution
-
Calculate Required Mass : Determine the mass of L-Leucine-¹³C₆,¹⁵N powder needed to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution : Dissolve the powder in sterile, cell culture-grade water or a suitable buffer (e.g., PBS). Gentle warming and vortexing can aid dissolution. For highly concentrated or hydrophobic solutions, starting with a small amount of a more hydrophobic solvent like ethanol before diluting in an aqueous buffer may be necessary.
-
Sterilization : Sterile-filter the stock solution through a 0.22 µm filter into a sterile container.
-
Aliquoting and Storage : Dispense the sterile stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Minimizing Protein Degradation During Cell Lysis
-
Pre-chill all materials : Place lysis buffer, tubes, and centrifuges at 4°C before starting.
-
Cell Harvesting : Wash cells with ice-cold PBS. Scrape or pellet the cells, keeping the samples on ice at all times.
-
Lysis : Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer). Crucially, add a protease and phosphatase inhibitor cocktail to the buffer immediately before use.
-
Incubation : Incubate the lysate on ice for 30 minutes with gentle agitation.
-
Clarification : Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection : Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.
-
Quantification and Storage : Determine the protein concentration. Aliquot the lysate and store immediately at -80°C.
Visualizations
Caption: Metabolic catabolism pathway of L-Leucine.
Caption: Standard SILAC experimental workflow.
Caption: Troubleshooting logic for inaccurate SILAC results.
References
Technical Support Center: Improving Signal-to-Noise with L-Leucine-¹³C₆,¹⁵N in Mass Spectrometry
Welcome to the technical support center for optimizing mass spectrometry (MS) experiments using L-Leucine-¹³C₆,¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting advice, and detailed protocols to enhance signal-to-noise ratios and achieve high-quality quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using L-Leucine-¹³C₆,¹⁵N for metabolic labeling over other amino acids like Arginine and Lysine?
While Arginine (Arg) and Lysine (Lys) are the most common choices for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) due to trypsin's cleavage specificity, L-Leucine-¹³C₆,¹⁵N offers distinct advantages in certain experimental contexts. Leucine is a highly abundant essential amino acid, ensuring broad coverage across the proteome.[1] Unlike Arginine, Leucine does not undergo metabolic conversion to other amino acids like Proline, which can complicate data analysis by introducing additional isotopic peaks and potentially leading to inaccurate quantification.[2][3] This makes L-Leucine-¹³C₆,¹⁵N a robust choice for achieving clean and easily interpretable mass spectra.
Q2: How many cell doublings are required for complete incorporation of L-Leucine-¹³C₆,¹⁵N?
For most mammalian cell lines, complete incorporation of heavy-labeled amino acids, including L-Leucine-¹³C₆,¹⁵N, is typically achieved after at least five to six cell doublings in the SILAC medium.[4][5] It is crucial to experimentally verify the incorporation efficiency before proceeding with the main experiment. This can be done by analyzing a small fraction of the labeled cell lysate by MS to confirm that the incorporation is greater than 95-97%.
Q3: Can I use L-Leucine-¹³C₆,¹⁵N for in vivo labeling in animal models?
While SILAC is primarily a cell culture-based technique, in vivo labeling using stable isotope-labeled amino acids, including L-Leucine, is possible in some model organisms. However, it is a more complex and costly procedure. The labeling efficiency can be more variable and achieving complete proteome labeling is challenging.
Q4: What is the expected mass shift for a peptide containing one L-Leucine-¹³C₆,¹⁵N residue?
L-Leucine-¹³C₆,¹⁵N has six ¹³C atoms and one ¹⁵N atom. The mass difference compared to the light L-Leucine (¹²C₆,¹⁴N) is approximately 7 Daltons (Da). This distinct mass shift allows for the clear separation of heavy and light peptide pairs in the mass spectrometer.
Troubleshooting Guides
This section provides solutions to common problems encountered during SILAC experiments using L-Leucine-¹³C₆,¹⁵N.
Issue 1: Incomplete Labeling of the Proteome
Symptoms:
-
Presence of a significant "light" peptide peak in the heavy-labeled sample.
-
Labeling efficiency calculated to be below 95%.
-
Inaccurate protein quantification ratios.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the heavy SILAC medium. For slow-growing cell lines, a longer culture period may be necessary. |
| Contamination with Light Amino Acids | Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids. Ensure all media and supplements are free of unlabeled Leucine. |
| Amino Acid Starvation | Verify that the concentration of L-Leucine-¹³C₆,¹⁵N in the medium is sufficient and not limiting cell growth. Monitor cell health and doubling time. |
| Cellular Leucine Metabolism | While less common for Leucine, some cell lines may have unusual metabolic pathways. If incomplete labeling persists, consider increasing the concentration of heavy Leucine in the medium. |
Issue 2: Low Signal-to-Noise (S/N) Ratio
Symptoms:
-
Difficulty in detecting low-abundance peptides.
-
High baseline noise in the mass spectrum.
-
Poor peak shape and intensity for labeled peptides.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Contamination | Ensure thorough sample cleanup to remove contaminants like salts, detergents, and polymers that can suppress ionization. Use appropriate solid-phase extraction (SPE) or filter-aided sample preparation (FASP) methods. |
| Suboptimal Mass Spectrometer Settings | Optimize MS parameters, including spray voltage, capillary temperature, and collision energy, for peptides containing L-Leucine-¹³C₆,¹⁵N. |
| Inefficient Peptide Ionization | Ensure the final peptide solution is in a solvent compatible with electrospray ionization (e.g., low salt concentration, presence of organic solvent and acid). |
| Low Peptide Concentration | Concentrate the peptide sample before LC-MS/MS analysis. Ensure efficient protein extraction and digestion. |
Issue 3: Inaccurate Protein Quantification
Symptoms:
-
Protein ratios deviate significantly from expected values.
-
High variability between technical or biological replicates.
-
Systematic bias in quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Unequal Mixing of Light and Heavy Samples | Perform accurate protein quantification of the light and heavy cell lysates before mixing. Use a reliable protein assay, such as the Bradford or BCA assay. |
| Errors in Data Analysis | Use appropriate software for SILAC data analysis that can accurately identify and quantify heavy and light peptide pairs. Ensure correct mass tolerance and modification settings are used in the search parameters. |
| Biological Variability | Increase the number of biological replicates to account for natural variations in protein expression. |
| Peptide-specific Ionization Efficiency | While SILAC is designed to minimize this, significant differences in the chemical environment between the light and heavy samples before mixing can affect ionization. Ensure identical treatment of both cell populations before lysis and mixing. |
Data Presentation
Table 1: Representative SILAC Labeling Efficiency with L-Leucine-¹³C₆,¹⁵N
This table illustrates the expected labeling efficiency over several cell passages. Actual results may vary depending on the cell line and culture conditions.
| Cell Passage Number | Average Labeling Efficiency (%) | Standard Deviation (%) |
| 1 | 55.2 | 5.1 |
| 2 | 80.5 | 4.3 |
| 3 | 92.1 | 2.8 |
| 4 | 97.5 | 1.9 |
| 5 | >99 | <1 |
| 6 | >99 | <1 |
Data is hypothetical and for illustrative purposes, based on typical SILAC incorporation rates.
Table 2: Comparison of L-Leucine with L-Arginine/L-Lysine for SILAC
| Feature | L-Leucine-¹³C₆,¹⁵N | L-Arginine-¹³C₆,¹⁵N₄ & L-Lysine-¹³C₆,¹⁵N₂ |
| Proteome Coverage | High (Leucine is abundant) | High (Trypsin cleaves after Arg/Lys) |
| Metabolic Conversion | No significant conversion | Arginine can convert to Proline |
| Data Complexity | Simpler spectra, easier analysis | Potential for more complex spectra due to Arg-to-Pro conversion |
| Cost | Generally comparable to other heavy amino acids | Can be a significant experimental cost |
| Primary Application | General quantitative proteomics, studies where Arg/Lys metabolism is a concern | Standard for trypsin-based quantitative proteomics |
Experimental Protocols
Protocol 1: SILAC Labeling of Mammalian Cells with L-Leucine-¹³C₆,¹⁵N
This protocol outlines the steps for metabolic labeling of two cell populations for a typical SILAC experiment.
Materials:
-
Mammalian cell line of interest
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-Leucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Leucine
-
"Heavy" L-Leucine-¹³C₆,¹⁵N
-
Standard cell culture reagents (e.g., Penicillin-Streptomycin, L-Glutamine)
Procedure:
-
Prepare SILAC Media:
-
Light Medium: Supplement the Leucine-deficient base medium with "light" L-Leucine to the desired final concentration (typically the same as in standard medium). Add dFBS and other necessary supplements.
-
Heavy Medium: Supplement the Leucine-deficient base medium with "heavy" L-Leucine-¹³C₆,¹⁵N to the same final concentration as the light medium. Add dFBS and other supplements.
-
-
Cell Adaptation:
-
Culture the cells in the "light" and "heavy" SILAC media for at least five to six cell doublings to ensure complete incorporation of the respective amino acids.
-
Monitor cell morphology and doubling time to ensure that the SILAC media does not adversely affect cell health.
-
-
Experimental Treatment:
-
Once labeling is complete, apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control ("light" labeled cells).
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations separately.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of both the "light" and "heavy" lysates using a protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protocol 2: In-Solution Protein Digestion
Materials:
-
Mixed SILAC protein lysate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
Reduction: Add DTT to the protein mixture to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Add DTT to a final concentration of 5 mM to quench the excess IAA.
-
Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of denaturants (e.g., urea to < 1 M). Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stopping the Digestion: Acidify the sample with formic acid to a final concentration of 0.1% to inactivate the trypsin.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
-
Sample Preparation for MS: Elute the peptides, dry them down in a vacuum centrifuge, and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships relevant to SILAC experiments with L-Leucine-¹³C₆,¹⁵N.
Caption: Experimental workflow for a SILAC experiment using L-Leucine-¹³C₆,¹⁵N.
Caption: Troubleshooting workflow for low signal-to-noise in MS experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
Technical Support Center: L-Leucine-13C6,15N Isotope Tracing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding the metabolic conversion of L-Leucine-13C6,15N during stable isotope tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of L-Leucine that I need to inhibit?
A1: The initial and most significant step in L-Leucine catabolism is its reversible transamination to α-ketoisocaproate (KIC). This reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs). To prevent the metabolic conversion of your this compound tracer, inhibiting BCAT activity is the primary goal.
Q2: What are the recommended inhibitors for preventing L-Leucine metabolism?
A2: Two commonly cited inhibitors for blocking the initial transamination of L-Leucine are:
-
Gabapentin: A structural analog of GABA that has been shown to competitively inhibit BCAT, particularly the cytosolic isoform (BCAT1).[1]
-
Aminooxyacetate (AOA): A general inhibitor of pyridoxal phosphate-dependent enzymes, which includes aminotransferases like BCAT.
Q3: At what concentrations should I use these inhibitors?
A3: The optimal concentration can be cell-type dependent and should be determined empirically. However, based on available literature, here are starting recommendations:
-
Gabapentin: Effective concentrations have been reported in the range of 1-10 mM for in vitro studies.[1][2] Ki values for BCAT inhibition are in the range of 0.8-1.4 mM.
-
Aminooxyacetate (AOA): In astrocyte cultures, 5 mM AOA has been used to inhibit leucine transamination.[3]
Q4: Are there potential side effects of these inhibitors on my cells?
A4: Yes, both inhibitors can have off-target effects and cytotoxicity, especially at higher concentrations or with prolonged exposure. It is crucial to perform a dose-response curve to determine the optimal concentration that balances effective inhibition with minimal impact on cell viability. Gabapentin has been noted to have various effects on the nervous system and can influence the uptake of other amino acids. AOA is a more general aminotransferase inhibitor and can affect other metabolic pathways.
Q5: How can I verify that the metabolic conversion of this compound is successfully inhibited?
A5: The most direct method is to use liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of this compound and its primary metabolite, α-ketoisocaproate-13C6 (KIC-13C6), in your cell lysates or media. Successful inhibition will result in high levels of labeled leucine and very low to undetectable levels of labeled KIC.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of KIC-13C6 detected despite inhibitor treatment. | 1. Inhibitor concentration is too low. 2. Incubation time with the inhibitor was insufficient. 3. The specific cell line has high BCAT activity or is resistant to the inhibitor. 4. Inhibitor degradation. | 1. Perform a dose-response experiment to find the optimal inhibitor concentration. 2. Increase the pre-incubation time with the inhibitor before adding the this compound tracer. 3. Consider using a combination of inhibitors or an alternative inhibitor. 4. Prepare fresh inhibitor solutions for each experiment. |
| Significant cell death or changes in cell morphology observed after inhibitor treatment. | 1. Inhibitor concentration is too high, leading to cytotoxicity. 2. The solvent used for the inhibitor is toxic to the cells. 3. Prolonged exposure to the inhibitor is detrimental. | 1. Determine the IC50 of the inhibitor for your cell line using a cytotoxicity assay (e.g., MTT or LDH assay). Use a concentration well below the IC50. 2. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). 3. Reduce the incubation time with the inhibitor to the minimum required for effective inhibition. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent inhibitor preparation or storage. 3. Variability in sample preparation for LC-MS analysis. | 1. Standardize cell culture protocols. Use cells within a consistent passage number range. 2. Prepare fresh inhibitor solutions for each experiment and store them appropriately. 3. Follow a standardized and validated protocol for metabolite extraction and sample preparation. |
| Difficulty in detecting and quantifying this compound and KIC-13C6 by LC-MS. | 1. Suboptimal LC-MS method. 2. Low abundance of the metabolites. 3. Matrix effects from the sample. | 1. Optimize the LC separation method to resolve leucine and KIC from other cellular components. Use a suitable column, such as a mixed-mode or HILIC column. 2. Increase the amount of starting material (cells) or concentrate the sample. 3. Use a stable isotope-labeled internal standard for KIC to correct for matrix effects and improve quantification accuracy. |
Quantitative Data Summary
The following table summarizes the reported effectiveness of inhibitors on branched-chain amino acid aminotransferase (BCAT) activity. It is important to note that the degree of inhibition can vary significantly depending on the experimental system.
| Inhibitor | Enzyme | System | Concentration | Reported Inhibition/Effect |
| Gabapentin | BCAT (cytosolic and mitochondrial) | Rat brain synaptosomes | Ki = 0.8-1.4 mM | Competitive inhibition |
| Gabapentin | BCAT1 | In vitro enzyme assay | Ki ≈ 1 mM | Competitive inhibition |
| Aminooxyacetate (AOA) | Transaminases | Astrocytes | 5 mM | Inhibition of leucine to KIC conversion |
Experimental Protocols
Protocol 1: Inhibition of L-Leucine Metabolism in Cell Culture using Gabapentin
1. Cell Seeding and Growth:
-
Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Culture cells in their standard growth medium until they reach approximately 70-80% confluency.
2. Inhibitor Pre-incubation:
-
Prepare a stock solution of Gabapentin in a suitable solvent (e.g., sterile water or PBS).
-
Aspirate the standard growth medium from the cells.
-
Add fresh growth medium containing the desired concentration of Gabapentin (start with a range of 1-10 mM).
-
Incubate the cells with the Gabapentin-containing medium for 1-2 hours at 37°C and 5% CO₂.
3. Stable Isotope Labeling:
-
Prepare the labeling medium: culture medium containing this compound at the desired concentration and the same concentration of Gabapentin as in the pre-incubation step.
-
Aspirate the pre-incubation medium.
-
Add the labeling medium to the cells.
-
Incubate for the desired labeling period.
4. Metabolite Extraction:
-
Place the culture plate on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS analysis.
Protocol 2: Cytotoxicity Assay for Inhibitor Optimization
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the inhibitor (Gabapentin or AOA) in the culture medium.
-
Include a vehicle control (medium with the solvent used to dissolve the inhibitor) and an untreated control.
-
Add the different concentrations of the inhibitor to the wells.
-
Incubate for the same duration as your planned labeling experiment (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Inhibition of L-Leucine's primary metabolic conversion.
Caption: Workflow for inhibiting L-Leucine metabolism in tracing experiments.
References
- 1. Gabapentin can suppress cell proliferation independent of the cytosolic branched-chain amino acid transferase 1 (BCAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gabapentin Can Suppress Cell Proliferation Independent of the Cytosolic Branched-Chain Amino Acid Transferase 1 (BCAT1) [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Leucine-¹³C₆,¹⁵N Based Metabolomics
Welcome to the technical support center for L-Leucine-¹³C₆,¹⁵N based metabolomics. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during L-Leucine-¹³C₆,¹⁵N based metabolomics experiments.
Issue 1: Low Isotopic Enrichment in Labeled Metabolites
Question: My mass spectrometry results show low incorporation of ¹³C and ¹⁵N from the L-Leucine-¹³C₆,¹⁵N tracer into downstream metabolites. What are the potential causes and solutions?
Answer:
Low isotopic enrichment is a common challenge that can obscure metabolic flux analysis. The underlying causes can be biological or technical.
Potential Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Contribution from Unlabeled Sources | Cells or organisms may utilize endogenous (unlabeled) pools of leucine or other amino acids, diluting the labeled tracer.[1][2] Standard fetal bovine serum (FBS) in cell culture media contains high levels of unlabeled amino acids.[3] | Use dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids in the medium.[3] For in vivo studies, ensure a proper dietary lead-in period with a defined formula to equilibrate endogenous pools. |
| Insufficient Labeling Time | The time allowed for the tracer to incorporate into various metabolic pools may be too short. Different metabolic pathways have different turnover rates. For instance, glycolysis reaches isotopic steady state much faster than the TCA cycle or nucleotide biosynthesis.[1] | Optimize the labeling duration based on the specific pathways of interest. A time-course experiment is recommended to determine when isotopic steady state is reached for your target metabolites. |
| Metabolic State of the System | The metabolic activity of the cells or organism can influence tracer uptake and incorporation. Factors like cell passage number, confluency, or the physiological state of an organism can alter metabolic fluxes. | Standardize all experimental conditions, including cell density and growth phase. Ensure consistency across all biological replicates. |
| Tracer Instability or Degradation | Although stable isotopes are non-radioactive, the chemical integrity of the labeled compound can be compromised under certain storage or experimental conditions. | Store the L-Leucine-¹³C₆,¹⁵N tracer according to the manufacturer's instructions, typically at room temperature away from light and moisture. Prepare fresh labeling media for each experiment. |
Issue 2: High Variability in Quantitative Data Between Replicates
Question: I am observing significant variability in the abundance of labeled metabolites across my biological or technical replicates. How can I improve the reproducibility of my results?
Answer:
High variability can mask true biological effects. Addressing sources of variation in sample preparation and analysis is critical.
Potential Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Inconsistent Sample Handling | Minor differences in sample collection, quenching, and extraction can lead to significant variations in metabolite levels. | Standardize a rapid and effective quenching protocol, such as using liquid nitrogen or cold methanol, to halt metabolic activity instantly. Ensure precise and consistent volumes and timings throughout the extraction process. |
| Ion Suppression in Mass Spectrometry | Co-eluting compounds from the sample matrix can interfere with the ionization of target analytes, leading to underestimation of their abundance. | Optimize the chromatographic separation to reduce co-elution. Incorporate isotopically labeled internal standards for each metabolite class to normalize for matrix effects. |
| Inaccurate Normalization | Normalizing to cell number, protein content, or sample volume can introduce variability if the measurement of the normalization factor is not precise. | Use a robust normalization strategy. For cell culture experiments, consider normalizing to total ion chromatogram (TIC) or a panel of stable internal standards. |
Issue 3: Difficulty in Metabolite Identification and Data Analysis
Question: The data output from the mass spectrometer is complex, and I am struggling to confidently identify labeled metabolites and interpret the results. What strategies can I employ?
Answer:
The analysis of stable isotope tracing data can be more complex than general metabolomics.
Potential Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Incorrect Isotopic Pattern Identification | The incorporation of ¹³C and ¹⁵N creates a unique isotopic pattern for each metabolite. Misinterpretation of these patterns can lead to incorrect metabolite identification. | Analyze unlabeled control samples alongside labeled samples to facilitate metabolite identification by comparing spectral patterns. Utilize software specifically designed for stable isotope tracing data analysis that can automatically calculate isotopic enrichment and perform natural abundance correction. |
| Lack of Authentic Standards | Confirming metabolite identity based solely on mass-to-charge ratio (m/z) and retention time can be unreliable. | Use authentic chemical standards to confirm the identity of key metabolites by comparing their retention times and fragmentation patterns (MS/MS). |
| Convoluted Mass Spectra | In some cases, low-resolution mass spectrometers may not be able to distinguish between metabolites labeled with ¹³C and those with ¹⁵N, leading to convoluted mass isotopomer distributions. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help differentiate between isotopologues. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the primary advantages of using stable, non-radioactive isotopes like ¹³C and ¹⁵N in metabolomics?
A1: The main advantages include:
-
Safety: Stable isotopes are non-radioactive and non-toxic to biological systems, making them safe for in vivo studies in humans.
-
High Signal-to-Noise Ratio: The natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) is low, which results in minimal background interference and a high signal-to-noise ratio when using enriched tracers.
-
Detailed Metabolic Insights: They allow for the tracing of metabolic pathways and the quantification of metabolic fluxes, providing a dynamic view of cellular metabolism that cannot be obtained from steady-state metabolite levels alone.
Q2: How do I choose between a ¹³C-labeled and a ¹⁵N-labeled leucine tracer?
A2: The choice depends on the metabolic pathway of interest. L-Leucine-¹³C₆,¹⁵N allows for the simultaneous tracing of both the carbon backbone and the nitrogen atom of leucine. This is particularly useful for studying both amino acid catabolism (carbon skeleton) and nitrogen metabolism, such as transamination reactions. If you are only interested in the fate of the carbon atoms, a ¹³C-labeled leucine would suffice. Conversely, for tracking nitrogen fate, a ¹⁵N-labeled tracer would be appropriate.
Experimental Design
Q3: What is a crucial first step in designing a cell culture-based isotope tracing experiment?
A3: A critical initial step is to select a base medium that is deficient in the nutrient you wish to trace (in this case, leucine) and to use dialyzed fetal bovine serum (dFBS). Standard FBS contains high concentrations of unlabeled amino acids that would compete with your labeled tracer and dilute the isotopic enrichment.
Q4: How long should I label my cells with L-Leucine-¹³C₆,¹⁵N?
A4: The optimal labeling time depends on the metabolic pathway being studied. Rapid pathways like glycolysis may reach isotopic steady state in minutes, while the TCA cycle can take a couple of hours, and nucleotide biosynthesis may require up to 24 hours. It is highly recommended to perform a time-course experiment to determine the point of maximum enrichment for your metabolites of interest.
Data Analysis
Q5: Is it necessary to correct for the natural abundance of stable isotopes in my data?
A5: Yes, it is essential. The naturally occurring ¹³C and ¹⁵N isotopes contribute to the mass isotopomer distribution of metabolites. This natural abundance must be mathematically subtracted from your raw data to accurately determine the enrichment from the introduced tracer.
Q6: What are typical mass transitions I should monitor for L-Leucine-¹³C₆,¹⁵N and its unlabeled counterpart in an LC-MS/MS experiment?
A6: For quantitative analysis using a triple quadrupole mass spectrometer, you would monitor specific precursor-to-product ion transitions. The exact m/z values will depend on the derivatization method used, if any. However, for underivatized leucine, representative transitions are:
-
Unlabeled Leucine (M+0): m/z 132.1 → 86.1
-
L-Leucine-¹³C₆,¹⁵N (M+7): m/z 139.2 → 92.4
Experimental Protocols
Protocol 1: L-Leucine-¹³C₆,¹⁵N Labeling in Adherent Cell Culture
-
Media Preparation: Prepare a labeling medium using a leucine-free base medium (e.g., DMEM) supplemented with dialyzed fetal bovine serum (dFBS), L-Leucine-¹³C₆,¹⁵N at the desired concentration, and other necessary supplements like glutamine. Prepare a parallel "light" medium with unlabeled L-leucine for control samples.
-
Cell Seeding: Seed cells in multi-well plates and allow them to reach the desired confluency (typically 70-80%).
-
Labeling: Aspirate the growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for the predetermined optimal labeling time in a cell culture incubator.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Place the plate on dry ice and add an ice-cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
-
Protocol 2: Sample Preparation from Plasma
-
Plasma Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.
-
Protein Precipitation: To 20 µL of plasma, add ice-cold methanol (containing internal standards if used) to precipitate proteins. A common ratio is 1:4 (plasma to methanol).
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, for LC-MS/MS analysis. The sample extract does not typically require drying down and reconstitution.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for stable isotope tracing using L-Leucine-¹³C₆,¹⁵N.
Leucine and mTOR Signaling Pathway
Caption: L-Leucine activates the mTORC1 signaling pathway to promote protein synthesis.
References
Validation & Comparative
A Head-to-Head Comparison: L-Leucine-¹³C₆,¹⁵N versus Deuterated Leucine Tracers in Metabolic Research
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathway analysis, the choice of isotopic tracer is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two commonly employed stable isotope-labeled leucine tracers: L-Leucine-¹³C₆,¹⁵N and deuterated leucine. By examining their performance, applications, and potential limitations, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the optimal tracer for their specific research needs.
Stable isotope tracers are indispensable tools for elucidating the dynamics of metabolic pathways, quantifying metabolic fluxes, and understanding the intricate regulation of cellular processes. Leucine, an essential branched-chain amino acid, plays a pivotal role in protein synthesis and cell signaling, making its labeled analogues particularly valuable in metabolic research. L-Leucine-¹³C₆,¹⁵N, a "heavy" isotope tracer, incorporates stable isotopes of both carbon and nitrogen, while deuterated leucine tracers substitute hydrogen atoms with deuterium. This fundamental difference in labeling gives rise to distinct characteristics that influence their behavior in biological systems and their detection by analytical platforms.
Performance Comparison: A Quantitative Overview
The choice between L-Leucine-¹³C₆,¹⁵N and deuterated leucine often depends on the specific research question, the analytical instrumentation available, and the biological system under investigation. While both tracers can be used to measure protein synthesis and amino acid metabolism, their physical properties can lead to different experimental considerations and outcomes.
A key consideration with deuterated tracers is the potential for kinetic isotope effects (KIEs). The greater mass of deuterium compared to hydrogen can sometimes lead to slower reaction rates for enzymatic processes that involve the cleavage of a carbon-deuterium bond. This may potentially alter the metabolic flux being measured. Furthermore, deuterated compounds can exhibit slight shifts in retention time during chromatographic separation compared to their non-deuterated counterparts, which requires careful consideration during data analysis.[1]
L-Leucine-¹³C₆,¹⁵N, on the other hand, is less prone to significant kinetic isotope effects due to the smaller relative mass difference between ¹³C and ¹²C, and ¹⁵N and ¹⁴N. The dual labeling with both ¹³C and ¹⁵N provides a distinct mass shift that is readily detectable by mass spectrometry and allows for the simultaneous tracing of both the carbon skeleton and the amino group of leucine.
While direct, head-to-head quantitative comparisons in the literature are limited, the following table summarizes key parameters and typical findings from studies employing these tracers for metabolic analysis.
| Parameter | L-Leucine-¹³C₆,¹⁵N | Deuterated Leucine (e.g., d₃, d₈, d₁₀) | Key Considerations |
| Primary Applications | Metabolic flux analysis, protein synthesis and breakdown studies, proteomics (e.g., SILAC).[2] | Protein synthesis studies, NMR-based structural biology, metabolic imaging.[3] | The choice of tracer often aligns with the primary analytical technique (MS for ¹³C,¹⁵N; MS and NMR for deuterated). |
| Analytical Detection | Primarily Mass Spectrometry (MS). | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3] | Deuterium's unique NMR properties make it suitable for structural and in vivo imaging studies. |
| Kinetic Isotope Effect (KIE) | Generally considered negligible for ¹³C and ¹⁵N. | Can be significant, potentially altering metabolic rates. | The magnitude of the KIE depends on the specific enzymatic reaction and the position of the deuterium label. |
| Chromatographic Behavior | Co-elutes with the unlabeled analogue. | May exhibit a slight retention time shift in reverse-phase chromatography compared to the unlabeled analogue.[1] | This shift needs to be accounted for in quantitative mass spectrometry workflows. |
| Tracer Recycling | Can be tracked by monitoring the different isotopologues. | Can be more complex to track depending on the labeling pattern. | Understanding tracer recycling is crucial for accurate flux measurements. |
Experimental Protocols: Methodologies for Key Experiments
To provide a practical framework for researchers, this section outlines detailed methodologies for conducting tracer studies using both L-Leucine-¹³C₆,¹⁵N and deuterated leucine.
Protocol 1: Primed, Continuous Infusion of L-Leucine-¹³C₆,¹⁵N for Measuring Muscle Protein Synthesis
This protocol is adapted from studies investigating protein metabolism in humans.
1. Subject Preparation:
- Subjects fast overnight (8-10 hours) prior to the infusion study.
- A catheter is inserted into an antecubital vein for tracer infusion and another into a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood samples.
2. Tracer Preparation and Infusion:
- A sterile solution of L-Leucine-¹³C₆,¹⁵N is prepared in 0.9% saline.
- A priming dose of the tracer is administered to rapidly achieve isotopic steady state in the plasma.
- This is immediately followed by a continuous infusion of the tracer at a constant rate for the duration of the experiment (e.g., 4-6 hours).
3. Sample Collection:
- Arterialized venous blood samples are collected at baseline and at regular intervals (e.g., every 30 minutes) throughout the infusion period.
- Muscle biopsy samples can be taken from a muscle such as the vastus lateralis at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.
4. Sample Processing and Analysis:
- Blood samples are centrifuged to separate plasma, which is then stored at -80°C.
- Muscle tissue is immediately frozen in liquid nitrogen and stored at -80°C.
- Plasma and muscle protein-bound L-Leucine-¹³C₆,¹⁵N enrichment is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
- The fractional synthetic rate (FSR) of muscle protein is calculated using the formula: FSR (%/h) = (E_p(t₂) - E_p(t₁)) / (E_precursor * (t₂ - t₁)) * 100 where E_p is the enrichment of the tracer in the protein at times t₁ and t₂, and E_precursor is the average enrichment of the tracer in the precursor pool (e.g., plasma keto-isocaproate or intracellular free leucine).
Protocol 2: Deuterated Leucine Tracer Administration for In Vivo Metabolic Studies
This protocol outlines a general procedure for using deuterated leucine in animal models.
1. Animal Preparation and Housing:
- Animals are acclimated to the experimental conditions and diet.
- For infusion studies, catheters may be surgically implanted in a suitable artery and vein.
2. Tracer Administration:
- Deuterated leucine (e.g., L-leucine-d₁₀) can be administered via various routes, including intravenous infusion, oral gavage, or incorporation into the diet.
- The choice of administration route depends on the experimental goals. For example, a bolus dose can be used for pulse-chase experiments, while continuous infusion is suitable for steady-state measurements.
3. Sample Collection:
- Blood samples are collected at predetermined time points.
- Tissue samples of interest (e.g., liver, muscle, adipose tissue) are collected at the end of the experiment and flash-frozen.
4. Sample Processing and Analysis:
- Plasma is separated from blood samples.
- Metabolites are extracted from plasma and tissues using appropriate solvent systems (e.g., methanol/chloroform/water).
- The enrichment of deuterated leucine and its metabolites is determined by LC-MS/MS or NMR spectroscopy.
5. Data Analysis:
- Metabolic flux rates are calculated using metabolic modeling software (e.g., INCA, Metran) that incorporates the isotopic labeling data.
- For protein synthesis measurements, the incorporation of deuterated leucine into proteins is quantified.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Leucine activates mTORC1 signaling to promote protein synthesis.
Caption: A generalized workflow for conducting stable isotope tracer studies.
Conclusion
Both L-Leucine-¹³C₆,¹⁵N and deuterated leucine are powerful tracers for investigating leucine metabolism and protein synthesis. The choice between them should be guided by the specific experimental objectives, the analytical capabilities at hand, and a thorough understanding of their respective advantages and limitations. L-Leucine-¹³C₆,¹⁵N offers the benefit of minimal kinetic isotope effects and dual-label tracing, making it a robust choice for quantitative metabolic flux analysis using mass spectrometry. Deuterated leucine, while potentially subject to isotope effects, provides a versatile tool for both mass spectrometry and NMR-based studies, including in vivo metabolic imaging. By carefully considering the information presented in this guide, researchers can make an informed decision to enhance the rigor and accuracy of their metabolic investigations.
References
Validating L-Leucine-¹³C₆,¹⁵N Tracer Data: A Comparative Guide to Alternative Methods
The use of stable isotope tracers, such as isotopically labeled amino acids, is a cornerstone of metabolic research.[1] These tracers allow for the dynamic measurement of metabolic fluxes, providing insights that static measurements cannot. While L-Leucine-¹³C₆,¹⁵N is a powerful tool, its application can be limited by factors such as the need for intravenous infusions and multiple tissue samples, as well as significant costs.[1] This has led to the exploration and validation of alternative methods like the use of Deuterium Oxide (D₂O), which offers a less invasive and more cost-effective approach.[1]
Comparative Analysis of Tracer Methodologies
A direct comparison between an amino acid tracer (L-[ring-¹³C₆]-phenylalanine, a methodologically similar tracer to L-Leucine-¹³C₆,¹⁵N) and the D₂O method for measuring muscle protein synthesis (MPS) has demonstrated the viability of D₂O for acute measurements, which were traditionally only possible with amino acid tracers.[1][2]
In a study involving nine healthy male subjects, MPS was quantified under both basal (postabsorptive) and stimulated (postprandial, following consumption of 20g of essential amino acids) conditions. The results showed indistinguishable differences between the two techniques in response to the essential amino acid stimulus, with both methods detecting a significant increase in MPS.
| Method | Basal MPS (%·h⁻¹) | Stimulated MPS (%·h⁻¹) | Fold Change |
| L-[ring-¹³C₆]-phenylalanine | 0.065 ± 0.004 | 0.089 ± 0.006 | ~1.37 |
| Deuterium Oxide (D₂O) | 0.050 ± 0.007 | 0.088 ± 0.008 | ~1.76 |
| Data from a comparative study measuring myofibrillar protein synthesis. Values are presented as mean ± SEM. |
While the qualitative increases in MPS were similar, it is important to note that on an individual basis, the absolute rates did not always show quantitative agreement between the two methods. This highlights the importance of consistency in the chosen methodology within a single study.
Another approach to validate amino acid tracer data is to compare it with another isotopically labeled amino acid. For instance, a study compared muscle protein fractional synthesis rates (FSR) using [²H₅]-phenylalanine and [²H₃]-leucine tracers. The results indicated that both tracers yielded similar absolute values and qualitative changes in response to exercise and amino acid stimulation when muscle tissue fluid enrichment was used as the precursor pool.
| Tracer | Resting FSR (%·h⁻¹) | Post-Exercise FSR (%·h⁻¹) |
| [²H₅]-phenylalanine (Vastus Lateralis) | 0.080 ± 0.006 | 0.110 ± 0.010 |
| [²H₃]-leucine (Vastus Lateralis) | 0.086 ± 0.006 | 0.109 ± 0.005 |
| [²H₅]-phenylalanine (Soleus) | 0.086 ± 0.008 | 0.123 ± 0.008 |
| [²H₃]-leucine (Soleus) | 0.094 ± 0.007 | 0.122 ± 0.005 |
| Data from a study comparing two different amino acid tracers for measuring mixed muscle protein FSR. Values are presented as mean ± SEM. |
Experimental Protocols
L-Leucine-¹³C₆,¹⁵N Infusion Protocol (Based on L-[ring-¹³C₆]-phenylalanine methodology)
This protocol describes the primed, continuous infusion of a stable isotope-labeled amino acid to measure muscle protein synthesis.
-
Subject Preparation: Subjects fast overnight. On the morning of the study, catheters are inserted for tracer infusion and blood sampling.
-
Tracer Infusion: A priming dose of the labeled amino acid (e.g., 0.3 mg·kg⁻¹) is administered intravenously, followed by a continuous infusion (e.g., 0.6 mg·kg·h⁻¹).
-
Blood Sampling: "Arterialized" blood samples are collected from a heated hand vein at regular intervals to determine plasma tracer enrichment.
-
Muscle Biopsies: Muscle tissue samples (e.g., from the vastus lateralis) are obtained using the Bergstrom needle technique at baseline and after several hours to measure the incorporation of the tracer into muscle protein.
-
Sample Analysis: Plasma and muscle samples are processed and analyzed by gas chromatography-mass spectrometry (GC-MS) or gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-Pyrolysis-IRMS) to determine isotopic enrichment.
-
Calculation of Fractional Synthesis Rate (FSR): The FSR of muscle protein is calculated using the standard precursor-product equation, which relates the incorporation of the labeled amino acid into protein to the enrichment of the precursor pool (e.g., plasma or intracellular free amino acids) over time.
Deuterium Oxide (D₂O) Administration Protocol
This protocol outlines the oral administration of D₂O for the measurement of muscle protein synthesis over hours or days.
-
Tracer Administration: Subjects consume a bolus of D₂O (e.g., 400 mL of 70 atom% D₂O).
-
Body Water Enrichment Monitoring: Saliva or blood samples are collected periodically to monitor the enrichment of body water with deuterium. This can be done over several hours for acute studies or daily for longer-term studies.
-
Muscle Biopsy: A single muscle biopsy is taken at the end of the measurement period (e.g., after 6 hours for an acute study).
-
Sample Analysis: Body water enrichment is measured using isotope ratio mass spectrometry (IRMS). The enrichment of deuterium in the alanine bound in muscle protein is measured by GC-Pyrolysis-IRMS.
-
Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated from the rate of incorporation of deuterium into protein-bound alanine, using the body water enrichment as the precursor pool.
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and the biological context, the following diagrams are provided.
Caption: Experimental workflows for L-Leucine-¹³C₆,¹⁵N and D₂O methods.
Caption: Simplified mTOR signaling pathway activated by Leucine.
References
- 1. Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of SILAC Results with L-Leucine-13C6,15N
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) using L-Leucine-13C6,15N against alternative quantitative proteomics techniques. It includes supporting experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for accurate quantitative proteomics. While traditionally reliant on labeled arginine and lysine, the use of this compound offers an alternative for specific research applications. Cross-validation of SILAC data is crucial for robust and reliable findings. This guide explores the validation of this compound-based SILAC results with established quantitative proteomics methods.
Performance Comparison of Quantitative Proteomics Methods
Choosing the appropriate quantitative proteomics strategy is critical for achieving reliable and meaningful results. The following table summarizes the key performance metrics of SILAC, Label-Free Quantification (LFQ), and Tandem Mass Tags (TMT), based on comparative studies.[1][2][3][4][5]
| Feature | SILAC (using this compound) | Label-Free Quantification (LFQ) | Tandem Mass Tags (TMT) |
| Principle | In vivo metabolic labeling with stable isotope-labeled amino acids. | Quantification based on signal intensity or spectral counts of unlabeled peptides. | In vitro chemical labeling of peptides with isobaric tags. |
| Sample Type | Adherent or suspension cell cultures capable of metabolic labeling. | Applicable to a wide range of samples, including tissues and clinical specimens. | Applicable to any protein sample that can be digested into peptides. |
| Multiplexing | Typically 2-plex or 3-plex. | Limited only by the number of LC-MS/MS runs. | High-plexing capabilities (up to 18-plex). |
| Accuracy | High, as samples are mixed at the beginning of the workflow, minimizing experimental variability. | Can be affected by variations in sample preparation and LC-MS/MS performance. | Generally high, but can be affected by ratio compression. |
| Precision | High, due to co-elution and co-fragmentation of light and heavy peptide pairs. | Lower than SILAC due to run-to-run variability. | High within a single TMT experiment. |
| Proteome Coverage | Generally lower than LFQ. | Typically provides the highest number of protein identifications. | Can be lower than LFQ, particularly with complex samples. |
| Cost | Moderate to high, due to the cost of stable isotope-labeled amino acids and media. | Lower, as no labeling reagents are required. | High, due to the cost of TMT reagents. |
| Workflow Complexity | Requires a cell culture adaptation phase for complete labeling. | Simpler sample preparation. | Involves an additional chemical labeling step. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of quantitative proteomics experiments. Below are protocols for a SILAC experiment using this compound and a Western Blot for subsequent validation.
SILAC Protocol using this compound
This protocol outlines the key steps for a typical two-plex SILAC experiment using heavy leucine.
1. Cell Culture and Adaptation:
-
Media Preparation: Prepare two types of SILAC media: "light" medium containing the natural L-Leucine and "heavy" medium where natural L-Leucine is replaced with this compound. Both media should be deficient in the amino acid being labeled. The media should be supplemented with 10% dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.
-
Cell Adaptation: Culture the cells for at least six doublings in the respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acid. Monitor the incorporation efficiency by mass spectrometry of a small cell sample.
2. Experimental Treatment:
-
Once labeling is complete, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment), while the "light" labeled cells serve as the control.
3. Cell Lysis and Protein Quantification:
-
Harvest both cell populations and lyse them using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample using an appropriate protease (e.g., trypsin).
5. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotope.
6. Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.
Western Blot Protocol for SILAC Validation
Western blotting is a common and effective method to validate the quantitative changes observed in a SILAC experiment for specific proteins of interest.
1. Sample Preparation:
-
Take aliquots of the same "light" and "heavy" cell lysates that were used for the SILAC experiment.
-
Determine the protein concentration of each lysate.
2. Gel Electrophoresis:
-
Load equal amounts of protein from the "light" and "heavy" lysates into separate lanes of an SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
5. Detection:
-
Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
6. Data Analysis:
-
Quantify the band intensities for the protein of interest in both the "light" and "heavy" samples.
-
Normalize the band intensities to a loading control (e.g., β-actin or total protein stain) to account for any loading differences.
-
Compare the normalized intensity ratio from the Western Blot with the SILAC ratio for the same protein to validate the quantitative result.
Mandatory Visualizations
Diagrams are provided to illustrate key experimental workflows and biological pathways relevant to this comparison guide.
Caption: A schematic of the SILAC workflow using this compound.
References
A Researcher's Guide to Precision in Metabolic Flux Studies: Comparing L-Leucine-13C6,15N and Alternative Tracers
For researchers, scientists, and drug development professionals, the precise measurement of metabolic fluxes is paramount to understanding cellular physiology and disease. In the realm of protein synthesis, stable isotope tracers are indispensable tools. This guide provides an objective comparison of the performance of L-Leucine-13C6,15N and other commonly used tracers in metabolic flux studies, supported by experimental data and detailed protocols.
The precision of a tracer in metabolic flux analysis is critical for deriving meaningful biological insights. L-Leucine, an essential amino acid, not only serves as a building block for protein synthesis but also acts as a key signaling molecule, most notably through the activation of the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth and proliferation. The use of isotopically labeled leucine allows for the dynamic tracking of protein synthesis rates.
The doubly labeled tracer, this compound, offers a distinct advantage by enabling the simultaneous quantification of both carbon and nitrogen fluxes. This provides a more comprehensive picture of amino acid metabolism, including protein synthesis, breakdown, and transamination.
Comparative Analysis of Tracer Precision
The precision of a tracer is often reflected in the variability of the measured fractional synthesis rate (FSR) of proteins and the accuracy of determining the true precursor pool enrichment for protein synthesis. The following tables summarize quantitative data from studies comparing different leucine and phenylalanine-based tracers.
Table 1: Comparison of Fractional Synthesis Rates (FSR) for Different Tracers
| Tracer | Muscle | Condition | FSR (%/h ± SEM) | Reference |
| [2H5]-Phenylalanine | Vastus Lateralis | Rest | 0.080 ± 0.007 | [1] |
| [2H3]-Leucine | Vastus Lateralis | Rest | 0.085 ± 0.004 | [1] |
| [2H5]-Phenylalanine | Vastus Lateralis | Post-exercise | 0.110 ± 0.010 | [1] |
| [2H3]-Leucine | Vastus Lateralis | Post-exercise | 0.109 ± 0.005 | [1] |
| [2H5]-Phenylalanine | Soleus | Rest | 0.086 ± 0.008 | [1] |
| [2H3]-Leucine | Soleus | Rest | 0.094 ± 0.008 | |
| [2H5]-Phenylalanine | Soleus | Post-exercise | 0.123 ± 0.008 | |
| [2H3]-Leucine | Soleus | Post-exercise | 0.122 ± 0.005 | |
| [ring-13C6]Phenylalanine | Quadriceps (Older Adults) | Fasted | 0.051 ± 0.004 | |
| [5,5,5-2H3]Leucine | Quadriceps (Older Adults) | Fasted | 0.063 ± 0.005 | |
| [ring-13C6]Phenylalanine | Quadriceps (Older Adults) | Fed | 0.066 ± 0.005 | |
| [5,5,5-2H3]Leucine | Quadriceps (Older Adults) | Fed | 0.080 ± 0.007 |
SEM: Standard Error of the Mean
Table 2: Comparison of Precursor Pool Enrichment Ratios
A critical factor for precision is the relationship between the tracer enrichment in the easily accessible blood pool and the less accessible true precursor pool in the muscle fluid. A lower and more stable ratio indicates a more accurate reflection of the precursor enrichment by the blood sample.
| Tracer | Condition | Blood-to-Muscle Fluid Enrichment Ratio (Mean ± SEM) | Reference |
| d9-Leucine | Basal | 1.5 ± 0.1 | |
| 13C6-Phenylalanine | Basal | 2.5 ± 0.1 | |
| d9-Leucine | Amino Acid Infusion | 1.1 ± 0.1 | |
| 13C6-Phenylalanine | Amino Acid Infusion | 1.2 ± 0.1 |
These data suggest that while both leucine and phenylalanine tracers can be used effectively, the choice of tracer can influence the absolute FSR values. Leucine tracers, in some instances, may provide a closer estimate of the muscle fluid precursor enrichment.
The Advantage of this compound: Simultaneous Carbon and Nitrogen Flux Analysis
The use of a dual-labeled tracer such as this compound allows for a more in-depth analysis of amino acid metabolism. By tracking both the carbon skeleton and the amino group, researchers can simultaneously measure:
-
Protein Synthesis: Incorporation of the intact 13C6,15N-Leucine molecule into protein.
-
Protein Breakdown: Appearance of 13C6,15N-Leucine in the free amino acid pool from protein degradation.
-
Transamination: The transfer of the 15N-amino group to other keto-acids can be traced, providing insights into nitrogen metabolism.
-
Oxidation: The fate of the 13C-carbon skeleton can be followed, for instance, by measuring 13CO2 in expired air.
Studies using the closely related L-[1-13C, 15N]-leucine tracer have successfully quantified these different aspects of leucine kinetics, demonstrating the power of this approach.
Table 3: Forearm Leucine Kinetics using L-[1-13C, 15N]-Leucine
| Parameter | Condition | Rate (nmol/100ml/min ± SEM) | Reference |
| Protein Synthesis | Fed | 127 ± 11 | |
| Protein Breakdown | Fed | 87 ± 10 | |
| Protein Synthesis | Fasting | 70 ± 6 | |
| Protein Breakdown | Fasting | 99 ± 7 (derived) |
Signaling Pathways and Experimental Workflows
Leucine and the mTOR Signaling Pathway
Leucine is a potent activator of the mTORC1 signaling pathway, a master regulator of protein synthesis. Understanding this pathway is crucial for interpreting metabolic flux data related to leucine metabolism.
Caption: L-Leucine activates mTORC1 signaling to promote protein synthesis.
General Experimental Workflow for Metabolic Flux Analysis
The following diagram outlines a typical workflow for a metabolic flux study using a stable isotope tracer like this compound.
Caption: Workflow for a stable isotope tracer-based metabolic flux study.
Experimental Protocols
Below is a generalized protocol for measuring muscle protein synthesis using a primed, continuous infusion of a stable isotope-labeled amino acid. This can be adapted for this compound.
Objective: To measure the fractional synthesis rate (FSR) of muscle protein.
Materials:
-
Sterile, pyrogen-free this compound (or other chosen tracer)
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Heated hand box for arterialized venous blood sampling
-
Muscle biopsy needles (e.g., Bergstrom needle)
-
Liquid nitrogen for sample freezing
-
Reagents for sample processing (e.g., perchloric acid, cation exchange columns)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
Methodology:
-
Subject Preparation: Subjects should be studied after an overnight fast. For studies involving exercise or nutritional interventions, the protocol should be standardized.
-
Catheter Placement: Insert a catheter into an antecubital vein for tracer infusion and another into a dorsal hand vein of the contralateral arm for arterialized blood sampling.
-
Primed, Continuous Infusion:
-
Administer a priming dose of the tracer to rapidly achieve isotopic steady state in the precursor pools. The priming dose is typically calculated based on the infusion rate and the estimated pool size of the amino acid.
-
Immediately follow with a constant intravenous infusion of the tracer for the duration of the study (e.g., 4-6 hours). Infusion rates are typically in the range of 0.05-0.30 μmol/kg/min, and may be adjusted during nutritional interventions to account for dilution.
-
-
Blood Sampling: Collect arterialized venous blood samples at baseline and at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor plasma amino acid enrichment and concentration.
-
Muscle Biopsies:
-
Obtain a baseline muscle biopsy from a muscle of interest (e.g., vastus lateralis) before the start of the infusion or early in the infusion period.
-
A second biopsy is taken from the same muscle (from a separate incision) at the end of the infusion period.
-
Immediately freeze biopsy samples in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Analysis:
-
Plasma: Deproteinize plasma samples and process through cation exchange chromatography to isolate amino acids. Determine plasma tracer enrichment by GC-MS or LC-MS/MS.
-
Muscle Tissue:
-
Homogenize a portion of the muscle tissue to determine the enrichment of the free intracellular amino acid pool (the precursor pool).
-
Hydrolyze the protein pellet from another portion of the muscle tissue to release constituent amino acids.
-
Isolate amino acids and determine the tracer enrichment in the protein-bound fraction.
-
-
-
Calculations:
-
The fractional synthesis rate (FSR) is calculated using the formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where:
-
E_p2 and E_p1 are the tracer enrichments in the protein-bound pool at time points 2 and 1, respectively.
-
E_precursor is the average tracer enrichment in the precursor pool (either plasma or intracellular free amino acid) over the incorporation period.
-
t is the time in hours between the two biopsies.
-
-
Conclusion
The choice of tracer is a critical determinant of the precision and scope of metabolic flux studies. While both leucine and phenylalanine-based tracers are well-established for measuring muscle protein synthesis, the data suggests that leucine tracers may offer advantages in accurately reflecting the precursor pool enrichment.
This compound stands out due to its unique capability for simultaneous carbon and nitrogen flux analysis. This provides a more holistic view of protein and amino acid metabolism, making it a powerful tool for researchers seeking a deeper understanding of metabolic regulation in health and disease. The selection of the most appropriate tracer will ultimately depend on the specific research question, the biological system under investigation, and the analytical capabilities available.
References
Assessing the Reliability of L-Leucine-¹³C₆,¹⁵N as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of L-Leucine-¹³C₆,¹⁵N as an internal standard against other common alternatives, supported by experimental principles and data from published studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled (SIL) internal standard is widely considered the gold standard.[1][2] An ideal internal standard co-elutes with the analyte and corrects for variability in sample preparation, injection volume, and instrument response.[3] L-Leucine-¹³C₆,¹⁵N, being chemically identical to its unlabeled counterpart, offers near-perfect co-elution and experiences similar matrix effects, thus providing superior accuracy and precision in quantification.[2]
The dual labeling with six Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) isotopes provides a significant mass shift of +7 Da from the native L-Leucine. This large mass difference minimizes the risk of isotopic cross-talk and ensures a clear distinction in the mass spectrometer.[4]
Comparison with Alternative Internal Standards
The primary alternatives to a fully labeled ¹³C,¹⁵N internal standard are deuterium-labeled standards and structural analogs.
| Internal Standard Type | Analyte | Advantages | Disadvantages |
| L-Leucine-¹³C₆,¹⁵N | L-Leucine | - Near-identical chemical and physical properties to the analyte, ensuring co-elution and similar matrix effects. - High mass shift (+7 Da) minimizes isotopic interference. - Stable labeling with no risk of isotope exchange. | - Higher cost compared to other alternatives. |
| Deuterium-Labeled L-Leucine (e.g., L-Leucine-d₁₀) | L-Leucine | - Chemically similar to the analyte. - Generally less expensive than ¹³C,¹⁵N-labeled standards. | - Potential for chromatographic separation from the analyte (isotope effect), leading to differential matrix effects. - Risk of deuterium-hydrogen exchange, compromising quantification. |
| Structural Analog (e.g., Norleucine) | L-Leucine | - Cost-effective. - Readily available. | - Different chemical and physical properties can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency. - May not adequately compensate for matrix effects. |
Experimental Protocol: Quantification of Amino Acids in Plasma
This section outlines a typical experimental workflow for the quantification of L-Leucine and other amino acids in a biological matrix, such as plasma, using L-Leucine-¹³C₆,¹⁵N as an internal standard.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid.
-
Vortex and Incubate: Vortex the mixture for 30 seconds and then incubate at 4°C for 30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Internal Standard Spiking and Dilution: Transfer 50 µL of the supernatant to a new tube and add 450 µL of an internal standard working solution (containing a known concentration of L-Leucine-¹³C₆,¹⁵N and other relevant SIL amino acids) dissolved in the initial mobile phase.
-
Vortex: Vortex the final mixture thoroughly before injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A mixed-mode column suitable for amino acid analysis (e.g., Intrada Amino Acid column).
-
Mobile Phase A: 100 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile with 0.3% formic acid.
-
Gradient: A gradient elution is typically used to achieve optimal separation of a wide range of amino acids.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 4 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions:
-
L-Leucine: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
-
L-Leucine-¹³C₆,¹⁵N: Monitor the corresponding transition for the heavy-labeled internal standard.
-
-
3. Data Analysis:
-
Quantification: The concentration of L-Leucine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of L-Leucine and a constant concentration of the internal standard.
Visualizing the Workflow and Rationale
Caption: A flowchart illustrating the key steps in the quantification of amino acids in plasma using a stable isotope-labeled internal standard.
Caption: A diagram showing how the properties of L-Leucine-¹³C₆,¹⁵N align with the requirements for an ideal internal standard to improve analytical performance.
Conclusion
L-Leucine-¹³C₆,¹⁵N stands as a highly reliable internal standard for the quantification of L-Leucine in complex biological matrices. Its chemical identity with the analyte ensures that it accurately tracks and corrects for variations throughout the analytical process, from sample preparation to detection. The significant mass shift provided by the dual ¹³C and ¹⁵N labeling minimizes potential interferences, further enhancing its reliability. While the initial cost may be higher than alternatives like deuterium-labeled standards or structural analogs, the superior accuracy, precision, and robustness it provides make it the preferred choice for demanding research and clinical applications where data quality is of utmost importance.
References
A Comparative Analysis of L-Leucine-13C6,15N and 15N-Leucine for Advanced Biological Research
For researchers, scientists, and drug development professionals, the precise tracking and quantification of biological molecules are paramount. Stable isotope-labeled amino acids are indispensable tools in this endeavor, enabling dynamic measurements of protein synthesis, metabolic flux, and biomarker discovery. Among these, L-Leucine, an essential amino acid, is frequently used in its isotopically labeled forms. This guide provides an objective, data-driven comparison of two common variants: L-Leucine-13C6,15N and 15N-Leucine, to aid in the selection of the optimal tracer for specific research applications.
This comparison guide delves into the key performance characteristics, experimental considerations, and data interpretation nuances associated with each isotopic analog. By understanding the distinct advantages and potential limitations of this compound and 15N-Leucine, researchers can enhance the accuracy and reliability of their experimental outcomes.
At a Glance: Key Differences and Applications
The primary distinction between this compound and 15N-Leucine lies in the number and type of isotopic labels. This compound is a "heavy" amino acid with all six carbon atoms substituted with the 13C isotope and the nitrogen atom with the 15N isotope. In contrast, 15N-Leucine contains a single isotopic label on the nitrogen atom. This fundamental difference in labeling strategy dictates their suitability for various analytical techniques and research questions.
| Feature | This compound | 15N-Leucine |
| Isotopic Labels | 6 x 13C, 1 x 15N | 1 x 15N |
| Mass Shift | +7 Da | +1 Da |
| Primary Applications | Quantitative Proteomics (SILAC), Metabolomics, Metabolic Flux Analysis[][2][3] | Protein Synthesis & Degradation Studies, NMR-based Structural Analysis[][4] |
| Analytical Techniques | Mass Spectrometry (MS) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Key Advantage | Large mass shift provides better separation from unlabeled peptides in MS. | Simpler mass increment pattern can facilitate data analysis in some MS applications. |
| Potential Issue | Can create more complex isotopic envelopes in MS. | Susceptible to metabolic scrambling, where the 15N label can be transferred to other amino acids. |
Performance Comparison: Mass Spectrometry and Beyond
The choice between this compound and 15N-Leucine significantly impacts data quality and interpretation, particularly in mass spectrometry-based analyses.
Mass Shift and Resolution: The most significant advantage of this compound is its large mass shift of +7 Daltons compared to the +1 Dalton shift of 15N-Leucine. This larger shift provides superior separation between the labeled ("heavy") and unlabeled ("light") peptide peaks in a mass spectrum, which is crucial for accurate quantification, especially for complex samples or low-abundance proteins.
Metabolic Scrambling: A critical consideration when using 15N-labeled amino acids is the potential for metabolic scrambling. This occurs when the 15N isotope from the labeled leucine is metabolically transferred to other amino acids, leading to unintended labeling and potential inaccuracies in protein synthesis measurements. For instance, the metabolism of 15N-Leucine can lead to the formation of 15N-Glutamate, a precursor for several other amino acids. While this can be a concern, experimental conditions can be optimized to minimize scrambling, such as by providing an excess of unlabeled amino acids in the culture medium. This compound is less prone to this issue in the context of tracking the intact leucine molecule, as the multi-isotope signature provides greater confidence in its metabolic fate.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of common experimental protocols utilizing these tracers.
Protocol 1: Quantitative Proteomics using SILAC with this compound
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that often employs "heavy" amino acids like this compound.
Objective: To compare protein expression levels between two cell populations (e.g., treated vs. untreated).
Methodology:
-
Cell Culture: Two populations of cells are cultured in specialized SILAC media. One population is grown in "light" medium containing standard L-Leucine, while the other is cultured in "heavy" medium where L-Leucine is replaced with this compound.
-
Label Incorporation: Cells are cultured for a sufficient number of cell divisions (typically 5-6) to ensure complete incorporation of the labeled amino acid into the proteome.
-
Experimental Treatment: The cell populations are subjected to their respective experimental conditions.
-
Sample Pooling: Equal numbers of cells from the "light" and "heavy" populations are combined.
-
Protein Extraction and Digestion: Proteins are extracted from the pooled cell lysate and enzymatically digested (e.g., with trypsin) into peptides.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by high-resolution mass spectrometry.
-
Data Analysis: The relative abundance of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.
Caption: SILAC workflow using this compound.
Protocol 2: Measuring Protein Synthesis Rate with 15N-Leucine
This protocol outlines a general approach to measure the fractional synthesis rate (FSR) of proteins.
Objective: To determine the rate of new protein synthesis in a biological system.
Methodology:
-
Tracer Administration: 15N-Leucine is introduced into the system, either through a bolus injection or continuous infusion in vivo, or by adding it to the cell culture medium in vitro.
-
Time Course Sampling: Biological samples (e.g., tissue biopsies, cell pellets) are collected at various time points after the introduction of the tracer.
-
Protein Hydrolysis: Proteins are extracted from the samples and hydrolyzed into their constituent amino acids.
-
Derivatization: The amino acids are chemically modified (derivatized) to make them suitable for analysis by gas chromatography-mass spectrometry (GC-MS).
-
GC-MS Analysis: The isotopic enrichment of leucine in the protein hydrolysate is measured using GC-MS.
-
Precursor Enrichment: The isotopic enrichment of the precursor pool (e.g., intracellular free leucine) is also measured.
-
FSR Calculation: The fractional synthesis rate is calculated based on the rate of incorporation of 15N-Leucine into the protein pool relative to the enrichment of the precursor pool over time.
Caption: Potential metabolic scrambling of 15N-Leucine.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and 15N-Leucine is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific experimental goals and the analytical platform available.
-
For quantitative proteomics using mass spectrometry, especially in complex biological systems, this compound is often the preferred choice. Its large mass shift provides clear separation and more reliable quantification. It is a cornerstone of the SILAC methodology, enabling robust comparative proteomic studies.
-
For studies focused on protein synthesis rates where metabolic scrambling can be controlled or accounted for, and for NMR-based structural biology applications, 15N-Leucine is a valuable and cost-effective tool. Its simpler labeling pattern can be advantageous in certain mass spectrometric data analysis workflows.
Ultimately, a thorough understanding of the principles behind stable isotope labeling and the potential analytical challenges will empower researchers to select the most appropriate tracer, design robust experiments, and generate high-quality, interpretable data.
References
Safety Operating Guide
Proper Disposal of L-Leucine-13C6,15N: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of L-Leucine-13C6,15N, a stable isotope-labeled amino acid used in a variety of research applications, including proteomics and metabolomics.
Immediate Safety Considerations: Stable vs. Radioactive Isotopes
A crucial first step in determining disposal procedures is to identify the nature of the isotope. This compound is labeled with stable, non-radioactive isotopes (Carbon-13 and Nitrogen-15).[1][2][] Unlike radioactive isotopes, these stable isotopes do not decay or emit radiation.[1][4]
Consequently, this compound does not require special handling or disposal procedures related to radioactivity. The disposal process is dictated by the chemical properties of the L-Leucine compound itself and should be treated as standard chemical waste.
Chemical Hazard Profile
Safety Data Sheets (SDS) for standard L-Leucine indicate that it is not classified as a hazardous substance. It is a solid, white, odorless compound that is sensitive to moisture and light. While not considered hazardous, it should still be handled in accordance with good industrial hygiene and safety practices.
| Characteristic | Data | Disposal Implication |
| Isotopic Nature | Stable Isotopes (¹³C, ¹⁵N) | No radioactive waste procedures required. |
| Hazard Classification | Not a hazardous substance or mixture. | Dispose of as non-hazardous chemical waste, following local regulations. |
| Physical State | Solid | Collect as solid waste. Avoid creating dust. |
| Primary Hazards | May cause minor skin, eye, or respiratory tract irritation. | Wear appropriate Personal Protective Equipment (PPE) during handling. |
| Stability | Chemically stable under standard ambient conditions. | No special precautions needed for chemical instability during storage for disposal. |
Step-by-Step Disposal Protocol
The disposal of this compound should align with your institution's chemical hygiene plan and waste management policies. Always consult your Environmental Health and Safety (EHS) department for specific guidance.
Waste Identification and Segregation
-
Identify the Waste: Characterize the waste as "non-hazardous chemical waste: this compound".
-
Segregate the Waste: Do not mix this compound waste with other waste streams, such as hazardous solvents, radioactive waste, or biological waste. Keeping waste streams separate is crucial for safety and cost-effective disposal.
Collection and Containerization
-
Solid Waste: Collect unused or surplus solid this compound in a designated, sealed, and properly labeled waste container. Whenever possible, leave the chemical in its original container.
-
Liquid Waste: Solutions containing dissolved this compound should be collected in a dedicated, leak-proof container suitable for aqueous or solvent-based waste, depending on the solution. Do not dispose of solutions down the drain.
-
Contaminated Labware: Any materials that have come into contact with the compound (e.g., weighing boats, gloves, pipette tips, paper towels) should be considered chemically contaminated. These items must be collected and disposed of as solid chemical waste, not as regular trash.
Labeling and Storage
-
Labeling: Clearly label the waste container with the words "Non-Hazardous Waste" and the full chemical name: "this compound". Ensure the label is legible and securely attached.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from sinks or floor drains.
Disposal and Removal
-
Arrange for Pickup: Contact your institution's EHS or a designated hazardous waste professional to collect the waste. Laboratory personnel should not transport chemical waste themselves.
-
Documentation: Maintain any required documentation or logs for waste disposal as mandated by your institution and local regulations.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling L-Leucine-¹³C₆,¹⁵N
This guide provides essential, step-by-step safety and logistical information for researchers, scientists, and drug development professionals handling L-Leucine-¹³C₆,¹⁵N. This isotopically labeled amino acid is a stable, non-radioactive compound, which simplifies handling and disposal procedures compared to radioactive materials.[1][2]
Hazard Identification and First Aid
While not classified as a hazardous substance, L-Leucine-¹³C₆,¹⁵N may cause irritation upon contact.[3][4] It is important to be aware of potential hazards and the appropriate first aid measures.
-
Inhalation : May be harmful if inhaled and may cause respiratory tract irritation.[3] If inhaled, move the person to fresh air and consult a physician.
-
Skin Contact : May be harmful if absorbed through the skin and may cause skin irritation. In case of contact, wash off with soap and plenty of water.
-
Eye Contact : May cause eye irritation. Flush eyes with water as a precaution.
-
Ingestion : May be harmful if swallowed. Rinse mouth with water and consult a physician.
Personal Protective Equipment (PPE)
The following personal protective equipment should be used when handling L-Leucine-¹³C₆,¹⁵N to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Protective gloves and appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | A NIOSH (US) or EN 166 (EU) approved respirator should be used when dust is formed. In case of insufficient ventilation, wear a self-contained breathing apparatus. |
Operational and Disposal Plans
Proper operational and disposal procedures are critical for maintaining a safe laboratory environment.
Handling and Storage
-
Engineering Controls : Handle the compound in a well-ventilated area, preferably with a system of local and general exhaust ventilation, especially where dust can be formed.
-
Safe Handling Practices : Avoid formation of dust and aerosols. Keep away from incompatible materials such as strong oxidizing agents.
-
Storage Conditions : Store the compound in a tightly closed container in a dry and well-ventilated place.
| Storage Parameter | Condition |
| Temperature | Store at room temperature, unless otherwise specified by the manufacturer. Some specific forms may require refrigeration (+2°C to +8°C). |
| Light and Moisture | Protect from light and moisture. |
Spill and Disposal Procedures
In the event of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.
Since L-Leucine-¹³C₆,¹⁵N is a stable, non-radioactive isotope, no special precautions are needed for disposal beyond standard chemical waste procedures. The waste should be handled according to local, state, and federal regulations for non-hazardous chemical waste. Do not mix with general laboratory waste.
Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of L-Leucine-¹³C₆,¹⁵N.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
